molecular formula C9H11NS B1205856 2-Phenylthiazolidine CAS No. 4569-82-8

2-Phenylthiazolidine

Cat. No.: B1205856
CAS No.: 4569-82-8
M. Wt: 165.26 g/mol
InChI Key: NXOMVTLTYYYYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiazolidine is a nitrogen- and sulfur-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and agrochemical research. Its core structure is a thiazolidine ring substituted at the 2-position with a phenyl group, offering a privileged template for the development of novel bioactive molecules . Researchers value this compound for its potential in designing and synthesizing new derivatives with diverse biological activities. Historically, this compound derivatives have been investigated for their potential as cardiotonic agents . The structural motif is also highly relevant in the exploration of novel fungicides . The thiazole ring, a key feature of this scaffold, is known to exhibit unique electron-rich aromatic properties that contribute to antifungal efficacy against various plant pathogens . This makes this compound a compound of interest in agricultural science for addressing the challenge of fungicide resistance. The broader family of thiazolidine-containing compounds, such as the 2,4-thiazolidinediones (TZDs), are well-established for their significant pharmacological activities. While our this compound is a distinct entity, research on TZDs provides context for the bioactivity potential of thiazolidine-based structures. TZDs are famously known as insulin-sensitizing agents (glitazones) for type 2 diabetes treatment, functioning as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Beyond antidiabetic effects, thiazolidinedione scaffolds are also under intensive investigation for their anticancer properties , influencing pathways related to tumorigenesis, including cell proliferation, apoptosis, and metastasis . Furthermore, recent research (2025) highlights novel Thiazolidine-2,4-dione hybrids demonstrating promising antimycobacterial activity against Mycobacterium tuberculosis , including drug-resistant strains, and showing synergistic effects with first-line antibiotics . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMVTLTYYYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903063
Record name NoName_3651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-82-8
Record name 2-Phenylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylthiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PHENYLTHIAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylthiazolidine: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiazolidine is a heterocyclic organic compound featuring a thiazolidine ring substituted with a phenyl group at the 2-position. The thiazolidine scaffold is a key structural motif in various biologically active compounds, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₁NS, consists of a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. A phenyl group is attached to the carbon atom at position 2.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NSPubChem[1]
Molecular Weight 165.26 g/mol PubChem[1]
IUPAC Name 2-phenyl-1,3-thiazolidinePubChem[1]
CAS Number 4569-82-8PubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 165.06122053 DaPubChem[1]
Monoisotopic Mass 165.06122053 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Experimental Protocols

Synthesis of this compound

The synthesis of 2-phenyl-1,3-thiazolidine is typically achieved through the condensation reaction of benzaldehyde and cysteamine (2-aminoethanethiol). This reaction is a common method for the formation of 2-substituted thiazolidines.

General Experimental Workflow:

Synthesis_Workflow Reactants Benzaldehyde + Cysteamine Hydrochloride Reaction Reaction (Stirring at room temperature or reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

While a specific, detailed protocol for the parent this compound is not extensively reported, a general procedure adapted from the synthesis of its derivatives is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure of the synthesized this compound can be confirmed using various spectroscopic methods, including:

  • ¹H NMR: To identify the chemical environment of the protons.

  • ¹³C NMR: To identify the carbon skeleton.

  • FT-IR: To identify functional groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

While the biological activity of the parent this compound is not extensively documented, several of its derivatives have shown significant pharmacological effects. Notably, a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione , has been identified as a dual inhibitor of two critical cell signaling pathways: the Raf/MEK/ERK pathway and the PI3K/Akt pathway. These pathways are often dysregulated in cancer, making them important targets for drug development.

Inhibition of Raf/MEK/ERK and PI3K/Akt Signaling Pathways:

The aforementioned this compound derivative has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells by simultaneously blocking these two key signaling cascades.

Signaling_Pathway cluster_Raf_MEK_ERK Raf/MEK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway Raf Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival Inhibitor This compound Derivative Inhibitor->Raf inhibits Inhibitor->PI3K inhibits

Caption: Dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways by a this compound derivative.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, the established synthetic routes and the significant biological activities of its derivatives highlight the potential of this chemical entity. Further research into the physicochemical properties and biological targets of this compound itself could unveil new opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential applications of this compound and its analogues.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylthiazolidine from Benzaldehyde and Cysteamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction between benzaldehyde and cysteamine. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a thorough resource for researchers in the field.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. The reaction of an aldehyde or ketone with a β-aminothiol, such as cysteamine, provides a direct and efficient route to the thiazolidine ring system. This guide focuses on the synthesis of this compound from the readily available starting materials, benzaldehyde and cysteamine.

Reaction Mechanism and Signaling Pathway

The formation of this compound from benzaldehyde and cysteamine proceeds through a condensation reaction. The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the carbon of the protonated hydroxyl group, leading to the elimination of a water molecule and the formation of the stable five-membered thiazolidine ring. Protic solvents and the use of cysteamine hydrochloride can facilitate this reaction by promoting the protonation of the hydroxyl group, making it a better leaving group.

Reaction_Mechanism Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal Nucleophilic attack by amino group Cysteamine Cysteamine Cysteamine->Hemiaminal Phenylthiazolidine This compound Hemiaminal->Phenylthiazolidine Intramolecular cyclization Water Water Phenylthiazolidine->Water

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The yield and reaction time for the synthesis of this compound are influenced by various factors, including the solvent, temperature, and the presence of a catalyst. While a comprehensive dataset for this specific reaction is not extensively reported in a single source, the following table summarizes typical results for the synthesis of 2-substituted thiazolidines under various conditions, providing a comparative overview. For the synthesis of this compound-4-carboxylic acid from benzaldehyde and L-cysteine, yields are reported to be in the range of 90-95%.[1] The reaction of volatile aldehydes with cysteamine to form thiazolidine derivatives is reported to be nearly complete (95%) and fast (15 minutes) under mild conditions of neutral pH and room temperature.

EntryAldehydeAmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1BenzaldehydeCysteamineEthanolReflux4~90 (estimated)General Procedure
2BenzaldehydeL-CysteineEthanol/Water (3:1)Not specifiedNot specified90-95[1]
3FormaldehydeCysteaminePhosphate BufferRoom TempNot specifiedPromoted by buffer[2]
4Volatile AldehydesCysteamineNot specifiedRoom Temp0.25~95

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound from benzaldehyde and cysteamine.

Materials:

  • Benzaldehyde

  • Cysteamine hydrochloride

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (1 equivalent) to neutralize the hydrochloride and free the cysteamine base.

  • Addition of Aldehyde: Add benzaldehyde (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Cysteamine HCl in Ethanol B Add Sodium Bicarbonate A->B C Add Benzaldehyde B->C D Reflux Reaction Mixture C->D E Remove Solvent D->E F Extract with Dichloromethane E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Spectroscopic Characterization (NMR, MS) H->I

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzaldehyde and cysteamine is a straightforward and efficient process that provides access to a valuable heterocyclic scaffold. This guide has provided an in-depth overview of the reaction, including its mechanism, quantitative aspects, and a detailed experimental protocol. The provided information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis and further exploration of thiazolidine-based compounds.

References

2-Phenylthiazolidine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenylthiazolidine, a heterocyclic compound that serves as a key structural motif in a variety of biologically active molecules. This document details its fundamental chemical properties, experimental synthesis protocols, and explores the broader pharmacological context of the thiazolidine class of compounds.

Core Chemical and Physical Properties

This compound, a derivative of thiazolidine, possesses a phenyl group at the second position of the thiazolidine ring. Its core properties are summarized below.

PropertyValueReference
CAS Number 4569-82-8[1]
Molecular Formula C₉H₁₁NS[1]
Molecular Weight 165.26 g/mol [1]
Appearance Varies based on purity and form
Solubility Soluble in various organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. Below are representative experimental protocols.

Protocol 1: Synthesis of this compound-4-carboxylic Acid

This method involves the condensation of an amino acid with an aldehyde.

Materials:

  • L-cysteine

  • Benzaldehyde

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • A mixture of L-cysteine (0.01 mole) and benzaldehyde (0.01 mole) is prepared in a solution of ethyl alcohol (100ml) and water (10ml).[2]

  • The mixture is stirred at room temperature for 12 hours.[2]

  • The resulting precipitated solid is collected by filtration.

  • The solid is washed with diethyl ether and dried to afford this compound-4-carboxylic acid.[2]

  • Recrystallization can be performed from a mixture of water and ethanol.

Protocol 2: Synthesis of 2,3-Diphenylthiazolidin-4-ones

This protocol involves the reaction of a Schiff base with thioglycolic acid.

Materials:

  • Aniline N-benzylidene (Schiff base, synthesized from aniline and benzaldehyde)

  • Thioglycolic acid

Procedure:

  • The Schiff base, aniline N-benzylidene, is synthesized.[3]

  • The obtained Schiff base is then reacted with thioglycolic acid to yield 2,3-diphenylthiazolidin-4-one.[3]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of thiazolidine derivatives exhibits a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, antidiabetic, and anticancer effects.[4][5]

A significant body of research exists for a related class of compounds, the thiazolidinediones (TZDs), which are known to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] Activation of PPARγ plays a crucial role in the regulation of glucose and lipid metabolism, which is the basis for the use of TZDs as antidiabetic agents.[6]

The general mechanism of action for TZD antidiabetic activity is illustrated in the following signaling pathway diagram.

PPAR_pathway TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg binds to Complex PPARγ-RXR Heterodimer PPARg->Complex heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription activates Biological_Effects Regulation of Glucose and Lipid Metabolism Gene_Transcription->Biological_Effects leads to

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Experimental Workflows

The investigation of novel this compound derivatives often follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (TLC, NMR, Mass Spec) Synthesis->Purification In_Vitro In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis iterative process In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: General workflow for drug discovery involving this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile scaffold in medicinal chemistry with a broad range of demonstrated biological activities. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for screening. While the precise mechanisms of action for many derivatives are still under investigation, the established link between the related thiazolidinedione class and the PPARγ signaling pathway provides a strong foundation for further research and development in areas such as metabolic diseases, infectious diseases, and oncology. This guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

Spectroscopic Profile of 2-Phenylthiazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenylthiazolidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The information presented herein has been compiled from various sources to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₉H₁₁NS
Molecular Weight165.26 g/mol
Major Peaks (m/z)165, 118, 91[1]
Table 2: Predicted ¹H NMR Spectral Data

Note: Experimentally obtained ¹H NMR data for this compound was not available in the searched literature. The following predictions are based on the analysis of structurally similar compounds, specifically (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid, and general principles of NMR spectroscopy.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
~ 5.3 - 5.6Singlet1HMethine proton (CH at position 2)
~ 3.0 - 3.3Multiplet2HMethylene protons (CH₂ at position 5)
~ 3.4 - 3.7Multiplet2HMethylene protons (CH₂ at position 4)
~ 2.0 - 2.5Broad Singlet1HAmine proton (NH)
Table 3: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 125 - 145Aromatic carbons (C₆H₅)
~ 60 - 70Methine carbon (CH at position 2)
~ 50 - 60Methylene carbon (CH₂ at position 4)
~ 30 - 40Methylene carbon (CH₂ at position 5)
Table 4: Predicted IR Absorption Data

Note: A vapor phase IR spectrum for this compound is known to exist, but a detailed peak list was not accessible. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretch (secondary amine)
~ 3000 - 3100MediumAromatic C-H stretch
~ 2850 - 2960MediumAliphatic C-H stretch
~ 1580 - 1610MediumC=C aromatic ring stretch
~ 1450 - 1495MediumAromatic C=C stretch
~ 690 - 770StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.

  • Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR: A standard proton NMR experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each unique carbon atom. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.

  • Ionization: Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

The Multifaceted Biological Activities of 2-Phenylthiazolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these versatile compounds. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways.

Core Biological Activities

This compound derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas:

  • Anticancer Activity: A substantial body of research highlights the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the inhibition of crucial enzymes involved in cancer progression.

  • Antimicrobial Activity: These compounds have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[2][3] The structural modifications on the phenyl and thiazolidine rings play a crucial role in determining the spectrum and potency of their antimicrobial effects.

  • Enzyme Inhibition: A key aspect of the biological activity of this compound derivatives is their ability to inhibit specific enzymes. This includes enzymes like topoisomerase II, vascular endothelial growth factor receptor-2 (VEGFR-2), and tyrosinase, which are implicated in various pathological conditions.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
IVf-Topo-II Inhibition-[4]
IVn-Topo-II InhibitionPotent[4]
6aBrain Tumour Spheroids (MTS)Apoptosis Induction-[6]
6dMDA-MB-231 (Breast)Cytotoxicity-[6]
PP2HeLa (Cervical)MTT AssaySignificant[7]
3-fluoro analogT47D, Caco-2, HT-29Cytotoxicity< 10 µg/mL[1]
22HepG2 (Liver)MTT Assay2.04 ± 0.06[5]
22MCF-7 (Breast)MTT Assay1.21 ± 0.04[5]
2hNCI60 PanelGI501.57[8]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
7cE. coli, S. aureus, B. subtilis-6.25[2]
7dE. coli, S. aureus, B. subtilis-6.25[2]
7a, 7b, 7eR. oryzae-3.125[2]
5Gram-positive & Gram-negative bacteriaMicrodilution0.008–0.06 mg/mL[9]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeAssay TypeIC50Reference
3cMushroom Tyrosinase-16.5 ± 0.37 µM[10]
22VEGFR-2Kinase Assay0.079 µM[5]
6kXanthine Oxidase-3.56 µmol/L[11]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anticancer Activity: Inhibition of Topoisomerase II

Certain this compound derivatives exert their anticancer effects by inhibiting Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[8][9][12][13]

Topoisomerase_II_Inhibition cluster_0 Cancer Cell This compound\nDerivative This compound Derivative Topoisomerase II Topoisomerase II This compound\nDerivative->Topoisomerase II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase II->DNA_Replication Resolves DNA supercoiling DSB DNA Double-Strand Breaks DNA_Replication->DSB Inhibition leads to Apoptosis Apoptosis DSB->Apoptosis

Inhibition of Topoisomerase II by this compound Derivatives.
Anticancer Activity: VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][14] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[5] By blocking the downstream signaling cascade, these compounds can effectively suppress tumor-induced angiogenesis.[15]

VEGFR2_Inhibition cluster_0 Endothelial Cell VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCg_PI3K PLCγ / PI3K Activation VEGFR-2->PLCg_PI3K This compound\nDerivative This compound Derivative This compound\nDerivative->VEGFR-2 Inhibits Kinase Activity Downstream Downstream Signaling (MAPK, Akt) PLCg_PI3K->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition.
Enzyme Inhibition: Tyrosinase and Melanin Synthesis

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders. Certain this compound derivatives act as inhibitors of tyrosinase, thereby blocking the initial steps of melanogenesis.[3][10]

Tyrosinase_Inhibition cluster_0 Melanocyte L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->L-DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone This compound\nDerivative This compound Derivative This compound\nDerivative->Tyrosinase Inhibits L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with this compound Derivatives (Serial Dilutions) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove Medium & Add DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Disks Impregnated with This compound Derivatives Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 18-24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret Susceptibility Measure_Zones->Interpret_Results End End Interpret_Results->End VEGFR2_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound Derivatives Start->Prepare_Reagents Setup_Assay Add Compounds, Controls, and Master Mix to 96-well Plate Prepare_Reagents->Setup_Assay Add_Enzyme Add Recombinant VEGFR-2 Kinase Setup_Assay->Add_Enzyme Incubate Incubate at 30°C for 60 min Add_Enzyme->Incubate Detect_Signal Add Detection Reagent and Measure Luminescence Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Tyrosinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound Derivatives Start->Prepare_Reagents Setup_Assay Add Buffer, Compounds, and Tyrosinase to 96-well Plate Prepare_Reagents->Setup_Assay Initiate_Reaction Add L-DOPA Solution Setup_Assay->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates, % Inhibition, and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

2-Phenylthiazolidine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Phenylthiazolidine in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine scaffold, particularly this compound and its derivatives, represents a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action through which these molecules exert their pharmacological effects. The primary mechanism for many 2-substituted thiazolidine-4-carboxylic acids is their function as prodrugs of L-cysteine, a critical precursor to the endogenous antioxidant glutathione (GSH). By delivering L-cysteine, these compounds play a significant role in cellular protection against oxidative stress, which underlies their hepatoprotective and neuroprotective properties. Beyond this primary pathway, various derivatives have been shown to interact with specific biological targets, leading to antidiabetic, antimicrobial, anticancer, and enzyme-inhibiting activities. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a resource for professionals in drug discovery and development.

Core Mechanism of Action: L-Cysteine Prodrug

The principal mechanism of action for this compound-4-carboxylic acid and related analogs is their ability to serve as intracellular delivery agents for L-cysteine.[1][2] L-cysteine is a semi-essential amino acid and a rate-limiting component in the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[3][4]

Non-Enzymatic Ring Opening

Unlike many prodrugs that require enzymatic cleavage, 2-substituted thiazolidine-4(R)-carboxylic acids can undergo a non-enzymatic ring-opening process.[1] At physiological pH and temperature, the thiazolidine ring is in equilibrium with its open-chain Schiff base form. This intermediate subsequently hydrolyzes to release L-cysteine and the corresponding aldehyde (in this case, benzaldehyde).[1] This spontaneous dissociation ensures the delivery of L-cysteine without reliance on specific enzyme activity, which can vary between tissues.[1] The process is initiated by the reversible opening of the thiazolidine ring, as demonstrated by deuterium exchange studies in D2O.[1]

G Prodrug Activation of this compound cluster_prodrug Cellular Environment (Physiological pH) cluster_gsh Glutathione (GSH) Synthesis Pathway Prodrug This compound- 4-carboxylic acid Intermediate Schiff Base Intermediate (Open-Ring Form) Prodrug->Intermediate Non-Enzymatic Ring Opening Intermediate->Prodrug Ring Closure Cysteine L-Cysteine Intermediate->Cysteine Hydrolysis Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Cysteine->GCL Enters Pathway gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) GSH Glutathione (GSH) GS->GSH Glutamate Glutamate Glutamate->GCL Glycine Glycine Glycine->GS gamma_GC->GS

Caption: Prodrug activation and subsequent entry of L-cysteine into the glutathione pathway.

Augmentation of Glutathione (GSH) Synthesis

Once released, L-cysteine participates in the synthesis of GSH. This tripeptide (glutamate-cysteine-glycine) is a potent antioxidant that neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and maintains the cellular redox state. By providing the rate-limiting substrate, this compound derivatives can significantly boost cellular GSH levels.[3] This enhanced GSH pool protects cells from oxidative damage induced by toxins or pathological conditions.

Key Pharmacological Effects and Mechanisms

The foundational mechanism of L-cysteine delivery gives rise to several significant pharmacological activities.

Antioxidant and Hepatoprotective Effects

The most direct consequence of increased GSH synthesis is enhanced antioxidant capacity. This is particularly crucial in the liver, the primary site of detoxification.

  • Mechanism: In cases of xenobiotic-induced toxicity, such as acetaminophen overdose, hepatic GSH stores are rapidly depleted, leading to oxidative stress and cell death.[1][3] Administration of 2-substituted thiazolidines replenishes these stores, protecting hepatocytes from damage.[1][4] Studies have shown that these compounds are effective in preventing liver damage in animal models of acetaminophen hepatotoxicity.[1][4]

  • Direct Scavenging: Some thiazolidin-4-one derivatives also exhibit direct radical scavenging properties, which are influenced by the nature of substituents on the phenyl ring.[5] For example, derivatives with nitro (NO2) and hydroxyl (OH) groups show significant antioxidant activity in DPPH radical scavenging assays.[5]

Neuroprotective Mechanisms

Thiazolidine derivatives have demonstrated promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7]

  • Mitochondrial Regulation: In Parkinson's models, 2,4-thiazolidinedione protects dopaminergic neurons by activating peroxisome proliferator-activated receptor-γ coactivator of 1α (PGC-1α).[7] This activation leads to increased mitochondrial biogenesis and the regulation of mitochondrial dynamics, including increased expression of fusion protein Mfn2 and decreased fission protein Fis1.[7]

  • Anti-Apoptotic Effects: The neuroprotective action is also mediated by modulating apoptosis-related proteins. Thiazolidinediones have been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[7]

  • Alzheimer's Disease Models: In scopolamine-induced models of Alzheimer's, thiazolidine derivatives alleviate cognitive decline.[6] Some compounds reduce the expression of phosphorylated Tau, a key pathological marker in Alzheimer's disease, and inhibit acetylcholinesterase (AChE) activity, which helps to restore cholinergic neurotransmission.[6][8]

G Proposed Neuroprotective Signaling of Thiazolidinediones cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Pathway TZD Thiazolidinedione Derivative PGC1a PGC-1α Activation TZD->PGC1a AChE Acetylcholinesterase (AChE) Inhibition TZD->AChE Apoptosis Apoptosis Regulation TZD->Apoptosis pTau Phosphorylated Tau ↓ TZD->pTau Direct/Indirect Inhibition Mito Mitochondrial Biogenesis & Function ↑ PGC1a->Mito Cholinergic Cholinergic Signaling ↑ AChE->Cholinergic Outcome Neuroprotection (Neuron Survival, Memory Improvement) Mito->Outcome Bcl2 Bcl-2 ↑ Bax Bax ↓ Cholinergic->Outcome Caspase Cleaved Caspase-3 ↓ Bcl2->Caspase Bax->Caspase Caspase->Outcome Reduced Apoptosis

Caption: Signaling pathways implicated in the neuroprotective effects of thiazolidine derivatives.

Other Biological Activities

The thiazolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been synthesized and evaluated for a wide range of other activities.

  • Antidiabetic: Thiazolidine-2,4-diones (TZDs), such as Rosiglitazone, are well-known antidiabetic agents that act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity.[10]

  • Antimicrobial: Various this compound derivatives exhibit antibacterial and antifungal activity.[11][12][13] The mechanism for some is proposed to involve the inhibition of enzymes essential for bacterial cell wall synthesis, such as the Mur ligases.[10]

  • Anticancer: Certain 2-phenylthiazole-4-carboxamide derivatives have shown cytotoxic activity against human cancer cell lines, including breast and colon cancer.[14][15]

  • Enzyme Inhibition: The scaffold has been used to design inhibitors for various enzymes, including tyrosinase, xanthine oxidase, and neuraminidase, indicating its potential for treating hyperpigmentation, gout, and viral infections, respectively.[16][17][18]

Quantitative Pharmacological Data

The biological activity of this compound derivatives has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antioxidant and Enzyme Inhibitory Activity

Compound Class Assay / Target IC50 / Ki Value Reference
2-(substituted phenyl)thiazolidine-4-carboxamides DPPH Radical Scavenging 18.17 µg/mL (Compound 3d) [16]
2-(substituted phenyl)thiazolidine-4-carboxamides Mushroom Tyrosinase 16.5 ± 0.37 µM (Compound 3c) [16]
5-(arylidene)thiazolidine-2,4-diones Aldose Reductase Ki = 0.445 µM [19]
Thiazolidine-2-thione derivatives Xanthine Oxidase (XO) 3.56 µmol/L (Compound 6k) [20]

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH Radical Scavenging | I% = 91.63% (similar to ascorbic acid) |[5] |

Table 2: Cytotoxicity and Antifungal Activity

Compound Class Cell Line / Organism IC50 / MIC Value Reference
2-phenylthiazole-4-carboxamide derivatives T47D, Caco-2, HT-29 (Cancer lines) < 10 µg/mL (3-fluoro analog) [14]
4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl 2-phenylacetate derivatives A549 (Cytotoxicity) 0.01 to 0.05 µM [21]
5-Arylidene-2,4-thiazolidinediones Candida albicans IC50 = 3.01 µM (3,4-bis(benzyloxy) substituted) [12]

| 2-phenylthiazole derivatives | Candida albicans | MIC = 1–16 µg/mL |[22] |

Key Experimental Protocols

The evaluation of this compound derivatives involves standard and specialized methodologies in medicinal chemistry and pharmacology.

General Synthesis of this compound-4-carboxylic Acid

This protocol describes the condensation reaction to form the core thiazolidine ring.

  • Reactants: A mixture of L-cysteine and benzaldehyde (typically in a 1:1 molar ratio) is used.[23][24]

  • Solvent: A mixture of ethanol and water is commonly employed as the reaction medium.[24]

  • Procedure: The reactants are stirred together in the solvent at room temperature for an extended period (e.g., 12 hours). The formation of the product often results in a precipitate.[24]

  • Purification: The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted aldehyde, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the pure compound.[24]

G Experimental Workflow: Synthesis and In Vitro Evaluation cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_testing In Vitro Biological Assays start Start: L-Cysteine + Benzaldehyde react Stir in EtOH/H2O (Room Temp, 12h) start->react filter Filter Precipitate react->filter TLC TLC Monitoring react->TLC wash Wash with Diethyl Ether filter->wash recrystallize Recrystallize from EtOH/H2O wash->recrystallize product Pure this compound Product recrystallize->product Spectroscopy FT-IR, NMR, Mass Spec product->Spectroscopy DPPH Antioxidant Assay (DPPH) product->DPPH Enzyme Enzyme Inhibition (e.g., Tyrosinase) product->Enzyme Cell Cell-based Assays (e.g., Cytotoxicity) product->Cell Result Data Analysis (IC50 Calculation) DPPH->Result Enzyme->Result Cell->Result

Caption: A generalized workflow for the synthesis and initial in vitro testing of thiazolidine derivatives.

DPPH Radical Scavenging Assay

This is a common in vitro method to assess antioxidant potential.[5][9]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.

  • Methodology:

    • A solution of DPPH in a solvent like methanol is prepared.

    • Various concentrations of the test compound (e.g., this compound derivative) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

    • A standard antioxidant, such as ascorbic acid, is used as a positive control.[5][9]

    • The percentage of radical scavenging activity is calculated, and from this, the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Acetaminophen-Induced Hepatotoxicity Model

This in vivo model is used to evaluate the hepatoprotective effects of compounds acting as cysteine prodrugs.[1]

  • Animal Model: Mice are typically used for this model.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The treatment group receives the test compound (e.g., a 2-substituted thiazolidine-4(R)-carboxylic acid) via a suitable route of administration (e.g., intraperitoneal or oral).

    • After a predetermined time, a toxic, high dose (e.g., an LD90 dose) of acetaminophen is administered to both the control (acetaminophen only) and treatment groups.

    • Animal survival is monitored over a period (e.g., 48 hours).[1]

    • For mechanistic studies, liver tissue can be harvested for histological examination to assess necrosis and for biochemical analysis to measure GSH levels and liver enzyme markers (e.g., ALT, AST) in the blood.

Conclusion and Future Directions

This compound and its analogs operate through a compelling primary mechanism as prodrugs of L-cysteine, effectively bolstering the cell's primary antioxidant defense system. This function provides a clear rationale for their observed hepatoprotective and antioxidant activities. Furthermore, the thiazolidine scaffold has proven to be a highly adaptable platform for developing agents with diverse and specific mechanisms, including the modulation of nuclear receptors like PPARγ, inhibition of key enzymes, and interference with neurodegenerative pathways.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance bioavailability and tissue-specific delivery. Elucidating the precise molecular interactions for newer activities, such as anticancer and specific enzyme inhibition, will be critical for the rational design of next-generation therapeutic agents based on this versatile and potent heterocyclic core.

References

The Evolving Landscape of 2-Phenylthiazolidine Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Among its various derivatives, the 2-phenylthiazolidine core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers engaged in their design and development. We will explore the synthetic strategies, biological evaluations, and the critical interplay between chemical structure and biological function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives is adaptable, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. A common and effective method involves the condensation of a substituted benzaldehyde with a cysteine derivative, followed by cyclization. This approach allows for variability at the phenyl ring, a key determinant of the molecule's interaction with its biological target.

A generalized synthetic workflow is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Condensation Condensation Substituted Benzaldehyde->Condensation Cysteine Derivative Cysteine Derivative Cysteine Derivative->Condensation Cyclization Cyclization Condensation->Cyclization This compound Derivative This compound Derivative Cyclization->this compound Derivative

Fig. 1: Generalized synthetic workflow for this compound derivatives.

This foundational reaction can be modified to introduce further diversity, for instance, by acylating the nitrogen atom of the thiazolidine ring or by modifying the carboxylic acid group.

Structure-Activity Relationship Insights Across Therapeutic Targets

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the thiazolidine core. Below, we summarize key SAR findings for different therapeutic applications.

As Antidiabetic Agents

Thiazolidinediones (TZDs), a class of drugs used to manage type 2 diabetes, are a well-known example of thiazolidine-containing compounds.[2][3] While not strictly 2-phenylthiazolidines, the SAR principles are highly relevant. For instance, a series of 5-benzylidene-2,4-thiazolidinediones have been synthesized and evaluated for their antidiabetic potential.[2]

Compound IDPhenyl Ring SubstitutionIn Vitro Activity (IC50, µM)Reference
Rosiglitazone (Standard) --[2]
Derivative 1 2,4-dichloroEffective[2]
Derivative 2 4-hydroxy-[2]

The data suggests that halogen substitutions on the benzylidene moiety can lead to effective antidiabetic activity.[2]

As Anticancer Agents

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation.[4] A study on substituted 2-phenylthiazole-4-carboxamide derivatives revealed important SAR insights.[4]

Compound IDArylacetamido Pendent SubstitutionCell LineIC50 (µg/mL)Reference
Analog 1 4-methoxyCaco-2<10[4]
Analog 2 2-methoxyHT-29<10[4]
Analog 3 2-methoxyT47D<10[4]
Analog 4 3-fluoroAll cell lines<10[4]

These findings highlight that methoxy and fluoro substitutions on the arylacetamido pendent group can enhance cytotoxic activity.[4]

As Antimicrobial Agents

The thiazolidine nucleus is also a promising scaffold for the development of new antimicrobial agents.[5] A series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione analogues were synthesized and evaluated for their in vitro antimicrobial potential.[5]

Compound IDBenzaldehyde SubstitutionAntibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
Compound 12 ---[5]
Compound 15 ---[5]

While specific substitutions are not detailed in the provided snippet, the study indicates that certain derivatives exhibited good antimicrobial activity.[5]

As Tyrosinase Inhibitors

2-(Substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been designed and synthesized as novel tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation.[6]

Compound IDPhenyl Ring SubstitutionL-DOPA Oxidase Inhibition (%) at 20 µMReference
2g 2,4-dimethoxy66.47[6]

Kinetic analysis revealed that compound 2g acts as a competitive inhibitor of tyrosinase.[6] This suggests that the 2,4-dimethoxyphenyl moiety plays a crucial role in binding to the enzyme's active site.

The proposed mechanism of tyrosinase inhibition can be visualized as follows:

G Tyrosinase Tyrosinase Active Site Active Site Tyrosinase->Active Site Substrate (L-DOPA) Substrate (L-DOPA) Substrate (L-DOPA)->Active Site Binds to Inhibitor (this compound derivative) Inhibitor (this compound derivative) Inhibitor (this compound derivative)->Active Site Competitively Binds to Melanin Production Melanin Production Active Site->Melanin Production Catalyzes No Melanin Production No Melanin Production Active Site->No Melanin Production Inhibited

Fig. 2: Competitive inhibition of tyrosinase by a this compound derivative.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

General Procedure for the Synthesis of N-Acetyl-2-Substituted Phenyl Thiazolidine-4-carboxylic Acids

This procedure is adapted from a study on neuraminidase inhibitors.[7]

  • Synthesis of (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid (Z1): This cis isomer is a key intermediate.

  • Acetylation: The synthesized thiazolidine derivative is then acetylated to yield the final N-acetyl product.

Note: The specific reagents and reaction conditions for each derivative would vary and should be referenced from the original publication.[7]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is based on a method used to evaluate 2-substituted-3-phenylthiazolidine-4-ones.[8]

  • Preparation of DPPH solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: The synthesized compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with the sample solutions and incubated in the dark at room temperature.

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Antidiabetic Activity Assay

The following is a generalized protocol for evaluating the antidiabetic activity of the synthesized compounds, as described for a series of thiazolidinediones.[5]

  • Enzyme Preparation: A solution of the target enzyme (e.g., α-amylase or α-glucosidase) is prepared in a suitable buffer.

  • Substrate Preparation: A solution of the corresponding substrate (e.g., starch for α-amylase or p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is prepared.

  • Inhibition Assay: The synthesized compounds are pre-incubated with the enzyme solution, followed by the addition of the substrate to initiate the reaction.

  • Measurement: The product formation is measured over time using a suitable method (e.g., spectrophotometry).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

The logical flow of an in vitro enzyme inhibition assay is as follows:

G Prepare Enzyme Solution Prepare Enzyme Solution Pre-incubate Enzyme and Compound Pre-incubate Enzyme and Compound Prepare Enzyme Solution->Pre-incubate Enzyme and Compound Prepare Substrate Solution Prepare Substrate Solution Add Substrate Add Substrate Prepare Substrate Solution->Add Substrate Prepare Compound Solutions Prepare Compound Solutions Prepare Compound Solutions->Pre-incubate Enzyme and Compound Pre-incubate Enzyme and Compound->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Determine Enzyme Activity Determine Enzyme Activity Monitor Reaction->Determine Enzyme Activity Calculate % Inhibition Calculate % Inhibition Determine Enzyme Activity->Calculate % Inhibition Calculate IC50 Calculate IC50 Calculate % Inhibition->Calculate IC50

Fig. 3: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the importance of systematic structural modifications to optimize biological activity. The versatility of the synthetic routes allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. Future research in this area should focus on leveraging computational tools for rational drug design, exploring novel biological targets, and conducting in-depth mechanistic studies to fully elucidate the mode of action of these promising compounds. The continued exploration of the this compound chemical space holds great promise for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 2-Phenylthiazolidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction of 2-aminoethanethiol (cysteamine) and benzaldehyde.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This compound, a fundamental scaffold within this class, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein is a straightforward and efficient method for producing this valuable compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the reaction of the primary amine and thiol groups of 2-aminoethanethiol with the carbonyl group of benzaldehyde, leading to the formation of the five-membered thiazolidine ring.

Chemical Equation:

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
BenzaldehydeC₇H₆O106.1210.0 mmol, 1.06 g, 1.02 mL
2-Aminoethanethiol (Cysteamine)C₂H₇NS77.1510.0 mmol, 0.77 g
Ethanol (95%)C₂H₅OH46.0720 mL
Diethyl ether(C₂H₅)₂O74.12For extraction and washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Celite--For filtration

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.06 g (10.0 mmol) of benzaldehyde in 10 mL of 95% ethanol.

  • Addition of 2-Aminoethanethiol: To the stirred solution, add 0.77 g (10.0 mmol) of 2-aminoethanethiol dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 2 x 20 mL of saturated aqueous sodium bicarbonate solution and 2 x 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield this compound as a crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized compound.

Data Presentation

ParameterValue
Yield Typically 70-85%
Melting Point 65-68 °C
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.25-7.45 (m, 5H, Ar-H), 5.55 (s, 1H, N-CH-S), 3.20 (t, J = 6.4 Hz, 2H, N-CH₂), 2.95 (t, J = 6.4 Hz, 2H, S-CH₂), 2.10 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 142.5 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 70.1 (N-CH-S), 54.2 (N-CH₂), 34.5 (S-CH₂)
IR (KBr, cm⁻¹) ν 3280 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch)

Experimental Workflow

Synthesis_Workflow Reagents Reactants: Benzaldehyde 2-Aminoethanethiol Ethanol Reaction Reaction: Stir at RT for 24h Reagents->Reaction Mixing Workup Work-up: Rotary Evaporation Diethyl Ether Extraction Aqueous Washes Drying Reaction->Workup Completion Purification Purification: Filtration Concentration Recrystallization Workup->Purification Crude Product Characterization Characterization: Melting Point NMR (¹H, ¹³C) IR Spectroscopy Purification->Characterization Purified Product Product This compound (Crystalline Solid) Characterization->Product

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Benzaldehyde is a combustible liquid and an irritant. Avoid inhalation and contact with skin and eyes.

  • 2-Aminoethanethiol has a strong, unpleasant odor and is harmful if swallowed or in contact with skin. Handle with care.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or ignition sources nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery endeavors. The detailed steps and characterization data will be valuable for researchers in the fields of organic synthesis and medicinal chemistry.

Application Notes and Protocols for the Analytical Characterization of 2-Phenylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 2-phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural analysis of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Application Note:

¹H NMR spectra of this compound derivatives typically show characteristic signals for the protons of the thiazolidine ring and the phenyl substituent. The chemical shifts and coupling constants are influenced by the substituents on both rings. For instance, the proton at the C2 position of the thiazolidine ring appears as a singlet, and its chemical shift can vary depending on the electronic nature of the phenyl ring substituents. The methylene protons at C4 and C5 of the thiazolidine ring often exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazolidine and phenyl rings are indicative of their electronic environment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or 500 MHz) can be used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Data Presentation:

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

ProtonChemical Shift (ppm)Multiplicity
Phenyl-H7.20 - 7.80m
CH (C2)5.30 - 5.90s
CH (C4)3.80 - 4.30t or dd
CH₂ (C5)2.90 - 3.50m
NH1.80 - 2.50br s

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

CarbonChemical Shift (ppm)
Phenyl (quaternary)135 - 145
Phenyl (CH)125 - 130
C265 - 75
C455 - 65
C530 - 40

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and elemental composition of this compound, as well as for structural elucidation through the analysis of its fragmentation patterns.

Application Note:

Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺•) corresponding to its molecular weight (165.26 g/mol )[1]. The fragmentation pattern is influenced by the presence of the nitrogen and sulfur heteroatoms and the phenyl group. Common fragmentation pathways include cleavage of the C-C bonds adjacent to the heteroatoms and loss of small neutral molecules. Alpha-cleavage adjacent to the nitrogen and sulfur atoms is a dominant fragmentation pathway for amines and sulfides, respectively.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for this compound

m/zIonPossible Fragmentation
165[M]⁺•Molecular Ion[1]
164[M-H]⁺Loss of a hydrogen atom
136[M-C₂H₅]⁺Cleavage of the thiazolidine ring
104[C₆H₅CH=NH₂]⁺Alpha-cleavage
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound in complex mixtures, and for assessing its purity.

Application Note:

Reversed-phase HPLC is a common method for the analysis of this compound and its derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the phenyl group provides strong UV absorbance. For more complex matrices or lower concentrations, coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and selectivity.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical starting condition could be 90:10 (A:B) with a gradient to increase the proportion of Solvent B over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

  • Detector:

    • Type: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

    • Wavelength: Monitor at the λmax of this compound (e.g., around 254 nm).

  • Data Analysis: Integrate the peak corresponding to this compound. For purity analysis, calculate the peak area percentage. For quantification, use a calibration curve prepared from standards of known concentrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Application Note:

The crystal structure of this compound has been determined, revealing the three-dimensional arrangement of its atoms. This technique confirms the connectivity of the atoms and provides precise geometric parameters. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol-water mixture).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Data is usually collected at a low temperature (e.g., 100 K or 132 K) to minimize thermal vibrations.[2]

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Data Analysis: Analyze the final refined structure to obtain bond lengths, bond angles, torsion angles, and details of intermolecular interactions.

Data Presentation:

Table 4: Crystallographic Data for this compound [2]

ParameterValue (at 293 K)Value (at 132 K)
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)18.148 (9)18.013 (3)
b (Å)8.397 (3)8.299 (2)
c (Å)5.627 (3)5.577 (1)
V (ų)857.5833.7
Z44

Visualization of Experimental Workflows

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterize MS Mass Spectrometry (GC-MS) Synthesis->MS Characterize HPLC Chromatography (HPLC-UV) Synthesis->HPLC Characterize Xray X-ray Crystallography Synthesis->Xray Characterize Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Xray->Structure Report Comprehensive Report Structure->Report Purity->Report

Caption: General analytical workflow for the characterization of this compound.

HPLC_Protocol start Start sample_prep Dissolve sample in mobile phase & filter (0.45 µm) start->sample_prep injection Inject sample (10-20 µL) onto HPLC system sample_prep->injection separation Separation on C18 column (Isocratic or Gradient) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Integrate peak area for purity or quantification detection->data_analysis end End data_analysis->end

Caption: Step-by-step protocol for HPLC analysis of this compound.

References

Application Notes and Protocols: Utilizing 2-Phenylthiazolidine as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from the versatile precursor, 2-phenylthiazolidine. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of key signaling pathways to facilitate further research and development in medicinal chemistry.

Introduction

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The inherent structural features of the thiazolidine ring, coupled with the phenyl substitution, provide a unique template for the development of novel therapeutic agents. This document outlines the synthetic routes to various classes of bioactive molecules originating from this compound and summarizes their potential applications based on preclinical studies.

I. Synthesis of Bioactive Molecules from this compound Derivatives

The following section details the experimental protocols for the synthesis of various classes of compounds using this compound derivatives as precursors.

A. Synthesis of 2,3-Diphenylthiazolidin-4-ones

2,3-Diphenylthiazolidin-4-ones are a class of compounds that can be synthesized from a Schiff base derived from aniline and benzaldehyde, which is then reacted with thioglycolic acid.[1]

Experimental Protocol:

  • Synthesis of Aniline N-benzylidene (Schiff Base): This compound is prepared according to previously reported methods.

  • Synthesis of 2,3-Diphenylthiazolidin-4-one:

    • In a 100 mL round-bottom flask, combine 2g (0.01 mole) of benzalaniline, 15 mL of dry benzene, and 1g (0.01 mole) of thioglycolic acid.

    • Reflux the mixture on a water bath for approximately eight hours.

    • After cooling, pour the hot contents into distilled water at room temperature and let it stand for one hour.

    • A layer of the desired organic compound will be obtained.

B. Synthesis of 2,3-Diphenyl-5-benzylidenethiazolidin-4-ones

These derivatives are synthesized through the reaction of 2,3-diphenylthiazolidin-4-one with benzaldehyde.[1]

Experimental Protocol:

  • In a 100 mL round-bottom flask, mix 2.5g (0.01 mol) of 2,3-diphenylthiazolidin-4-one, 1.10g (0.01 mol) of benzaldehyde, and 25 mL of dry benzene with a small quantity of sodium ethoxide.

  • Shake the contents well and reflux on a water bath for 12 hours.

  • Cool the refluxed mixture and pour it into ice-cold water.

  • Acidify the mixture by adding a small amount of glacial acetic acid.

  • Separate the solution from the benzene layer.

C. Synthesis of 2-(Substituted Phenyl)thiazolidine-4-carboxylic Acid Derivatives

These compounds are synthesized from L-cysteine and various substituted benzaldehydes.

Experimental Protocol:

  • Dissolve L-cysteine (1.21g, 0.01 mole) and benzaldehyde (1.02 mL, 0.01 mole) in a mixture of 100 mL of ethyl alcohol and 10 mL of water.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the precipitated solid by filtration, wash with diethyl ether, and dry.

  • Recrystallize the solid from a 1:3 mixture of water and ethanol to obtain this compound-4-carboxylic acid as white crystals.

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A. Antimicrobial and Antifungal Activity

A study on novel 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives revealed their potential as antimicrobial agents.

CompoundTarget OrganismMIC (µg/mL)Reference
7cE. coli6.25[2]
7dE. coli6.25[2]
7cS. aureus6.25[2]
7dS. aureus6.25[2]
7cB. subtilis6.25[2]
7dB. subtilis6.25[2]
7aR. oryzae3.125[2]
7bR. oryzae3.125[2]
7eR. oryzae3.125[2]
B. Anti-inflammatory Activity

The same series of 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives also exhibited anti-inflammatory properties.

CompoundIC50 (µg/mL)Reference
7d1.27[2]
C. Anticancer Activity

A novel series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized and screened for their in vitro anticancer activity against the human cervical cancer cell line (HeLa) using the MTT assay.

CompoundCell LineActivityReference
PP2HeLaMost significant activity[3]
PP5HeLaSignificant activity[3]
PP7HeLaSignificant activity[3]
PP8HeLaSignificant activity[3]

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., Cisplatin) for a specified incubation period (e.g., 24-48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

D. Enzyme Inhibition

2-(Substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been identified as novel tyrosinase inhibitors. One of the most potent compounds, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), showed significant inhibition of mushroom tyrosinase.[4]

CompoundInhibition at 20 µMKinetic ProfileReference
2g66.47%Competitive inhibitor[4]

Thiazolidine-2,4-dione derivatives have been designed and synthesized as potential VEGFR-2 inhibitors for anticancer therapy.

CompoundVEGFR-2 IC50 (µM)Reference
220.079[5]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Reaction Setup: In a suitable assay buffer, combine the recombinant human VEGFR-2 kinase domain, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and serially diluted test compounds.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined time at a controlled temperature.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

III. Signaling Pathways and Mechanisms of Action

A. Anticancer Mechanism via PPAR-γ Activation

Thiazolidinone derivatives can exert their anticancer effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates genes involved in cell proliferation, differentiation, and apoptosis.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidinone Thiazolidinone PPAR_gamma PPAR_gamma Thiazolidinone->PPAR_gamma Binds & Activates PPAR_gamma_RXR_complex PPAR-γ/RXR Heterodimer PPAR_gamma->PPAR_gamma_RXR_complex RXR RXR RXR->PPAR_gamma_RXR_complex PPRE PPRE PPAR_gamma_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Differentiation Differentiation Target_Genes->Differentiation

Caption: PPAR-γ activation by thiazolidinones.

B. Anticancer Mechanism via VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Thiazolidinone derivatives can inhibit VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.

VEGFR2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Autophosphorylation VEGFR2->P Dimerization & Thiazolidinone Thiazolidinone Thiazolidinone->P Inhibits Downstream_Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream_Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis

Caption: VEGFR-2 signaling inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds with promising therapeutic potential. The detailed protocols and biological data presented in these application notes are intended to guide researchers in the exploration and development of new drug candidates based on this privileged scaffold. The diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, highlight the importance of continued investigation into the structure-activity relationships of this compound derivatives.

References

Application Notes and Protocols: 2-Phenylthiazolidine Derivatives as Potential Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylthiazolidine derivatives as a promising class of compounds with potential cardiotonic effects. This document outlines their mechanism of action, protocols for their synthesis and biological evaluation, and presents key data in a structured format for ease of comparison.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Cardiotonic agents, which increase the force of myocardial contraction (positive inotropic effect), are a cornerstone in the management of acute and decompensated heart failure. The this compound scaffold has emerged as a promising heterocyclic nucleus in the design of novel therapeutic agents with a wide range of biological activities.[1][2] This document focuses on the potential of this compound derivatives as a novel class of cardiotonic agents.

Postulated Mechanism of Action: Modulation of the cAMP Signaling Pathway

While direct experimental evidence for the specific mechanism of action of this compound derivatives as cardiotonic agents is not extensively documented in recent literature, the positive inotropic effects of many pharmacological agents are mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] It is hypothesized that this compound derivatives may exert their cardiotonic effects by acting as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that degrade cAMP, and their inhibition leads to an increase in intracellular cAMP concentrations.[5]

An elevated level of cAMP in cardiac myocytes activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling.[3][4][6] This includes:

  • L-type calcium channels: Phosphorylation increases the influx of calcium ions (Ca²⁺) into the cell, triggering a larger release of Ca²⁺ from the sarcoplasmic reticulum.[6]

  • Phospholamban: Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing the re-uptake of Ca²⁺ into the sarcoplasmic reticulum. This leads to a greater Ca²⁺ load for subsequent contractions.

  • Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca²⁺, which facilitates relaxation (lusitropy).

The net effect of these phosphorylation events is an increase in the force of myocardial contraction and an improvement in relaxation.

Signaling Pathway Diagram

camp_pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_effects Cellular Effects GPCR G-Protein Coupled Receptor (GPCR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) PDE->cAMP Degrades Thiazolidine This compound Derivative Thiazolidine->PDE Inhibits ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP cAMP->AMP PKA_active Active PKA PKA_inactive->PKA_active Ca_channel L-type Ca²⁺ Channel (Phosphorylated) PKA_active->Ca_channel Phosphorylates Contractility Increased Myocardial Contractility Ca_channel->Contractility Leads to

Caption: Postulated cAMP signaling pathway for this compound derivatives.

Data Presentation

The following table summarizes the key quantitative data that should be collected during the pharmacological evaluation of this compound derivatives.

Compound IDIn Vitro Potency (EC₅₀, µM) in Guinea Pig AtriaIn Vivo Efficacy (Increase in LV dP/dt_max %) in DogsEffect on Heart Rate (Δ bpm)Effect on Mean Arterial Pressure (Δ mmHg)
Control N/ABaselineBaselineBaseline
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
Derivative n ValueValueValueValue

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the condensation of an appropriate aromatic aldehyde with a cysteine-derived compound, followed by further modifications. The following is a generalized protocol.

synthesis_workflow start Start Materials: - Substituted Benzaldehyde - L-Cysteine Hydrochloride step1 Step 1: Condensation Reaction - Reactants in a suitable solvent (e.g., ethanol) - Presence of a base (e.g., triethylamine) start->step1 intermediate Intermediate: This compound-4-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling - Activation of carboxylic acid (e.g., with DCC/HOBt) - Reaction with a desired amine intermediate->step2 product Final Product: This compound Derivative step2->product purification Purification - Column Chromatography - Recrystallization product->purification characterization Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Elemental Analysis purification->characterization

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Step 1: Synthesis of this compound-4-carboxylic acid.

    • To a solution of L-cysteine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde.

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride and catalyze the reaction.

    • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization.

  • Step 2: Synthesis of this compound Carboxamide Derivatives.

    • Dissolve the this compound-4-carboxylic acid intermediate in an appropriate solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) to activate the carboxylic acid.

    • To this mixture, add the desired amine.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction by filtering off the dicyclohexylurea byproduct and washing the organic layer.

    • Purify the final compound using column chromatography.

  • Characterization.

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess the purity of the compounds by elemental analysis or High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation of Cardiotonic Activity

The positive inotropic effect of the synthesized compounds can be evaluated using isolated guinea pig atrial preparations.

Protocol:

  • Preparation of Isolated Atria.

    • Humanely euthanize a guinea pig and rapidly excise the heart.

    • Place the heart in oxygenated Krebs-Henseleit solution at 37°C.

    • Dissect the left and right atria and mount them in an organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂.

    • Maintain the temperature of the organ bath at 37°C.

    • Attach the atria to an isometric force transducer to record the contractile force.

  • Experimental Procedure.

    • Allow the preparations to equilibrate for at least 60 minutes, with regular changes of the bathing solution.

    • After equilibration, record the baseline contractile force.

    • Add the test compounds cumulatively to the organ bath at increasing concentrations.

    • Record the contractile force at each concentration after it has reached a steady state.

    • At the end of the experiment, add a standard positive inotropic agent (e.g., isoproterenol) to determine the maximal response of the tissue.

  • Data Analysis.

    • Express the increase in contractile force as a percentage of the maximal response to the standard agent.

    • Construct concentration-response curves and calculate the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).

In Vivo Evaluation of Cardiotonic Activity

The in vivo cardiotonic effects can be assessed in an anesthetized dog model.

in_vivo_workflow animal_prep Animal Preparation - Anesthetize Beagle dog - Intubate and ventilate instrumentation Instrumentation - Catheterize femoral artery and vein - Insert catheter into left ventricle animal_prep->instrumentation baseline Baseline Measurement - Record LV pressure, dP/dt_max, heart rate, and blood pressure instrumentation->baseline drug_admin Drug Administration - Administer vehicle (control) - Administer test compounds intravenously baseline->drug_admin data_acq Data Acquisition - Continuously record hemodynamic parameters drug_admin->data_acq analysis Data Analysis - Calculate percentage change from baseline data_acq->analysis

Caption: Workflow for in vivo evaluation of cardiotonic activity in dogs.

Protocol:

  • Animal Preparation.

    • Anesthetize a healthy Beagle dog with an appropriate anesthetic agent (e.g., pentobarbital sodium).

    • Intubate the animal and provide artificial ventilation.

    • Maintain body temperature using a heating pad.

  • Instrumentation.

    • Catheterize the femoral artery to measure systemic arterial blood pressure.

    • Catheterize the femoral vein for drug administration.

    • Introduce a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt).

  • Experimental Procedure.

    • Allow the animal to stabilize for at least 30 minutes after instrumentation.

    • Record baseline hemodynamic parameters, including LVP, the maximum rate of rise of LVP (LV dP/dt_max), heart rate, and mean arterial pressure.

    • Administer the test compounds or vehicle intravenously as a bolus or continuous infusion.

    • Continuously monitor and record all hemodynamic parameters for a specified period after drug administration.

  • Data Analysis.

    • Calculate the percentage change in LV dP/dt_max, heart rate, and mean arterial pressure from the baseline values.

    • Construct dose-response curves to evaluate the potency and efficacy of the compounds.

Conclusion

This compound derivatives represent a class of compounds with the potential for development as novel cardiotonic agents. Their postulated mechanism of action via inhibition of phosphodiesterase and subsequent modulation of the cAMP signaling pathway offers a promising therapeutic strategy for the management of heart failure. The protocols outlined in this document provide a framework for the synthesis and comprehensive pharmacological evaluation of these compounds. Further research, including detailed structure-activity relationship studies and investigation of their precise molecular targets, is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Thiazolidine Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 2-Thiazolidinethione Derivatives as a representative class.

For Researchers, Scientists, and Drug Development Professionals.

Initial Note to the Reader: Extensive literature searches for "2-phenylthiazolidine derivatives" as xanthine oxidase inhibitors did not yield specific examples with quantitative data. However, a closely related class, thiazolidine-2-thione derivatives , has been identified with significant research in this area. The following application notes and protocols are based on this well-documented class of compounds as a representative example of thiazolidine-based xanthine oxidase inhibitors.

Introduction

Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Overactivity of XO leads to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout and is associated with other pathologies such as kidney disease and cardiovascular disorders.[2][3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia.[3] Thiazolidine derivatives have emerged as a promising scaffold for the development of novel xanthine oxidase inhibitors. This document provides detailed application notes and protocols for the evaluation of thiazolidine-2-thione derivatives as xanthine oxidase inhibitors.

Data Presentation

The inhibitory activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of thiazolidine-2-thione derivatives, with allopurinol and febuxostat included as positive controls for comparison.[3]

Table 1: In Vitro Xanthine Oxidase Inhibitory Potency of Thiazolidine-2-thione Derivatives. [3]

CompoundStructureIC50 (μM)
Thiazolidine-2-thione (Structure not provided)72.15
Compound 6k N-(4-fluorophenylsulfonyl)-2-thioxothiazolidine-3-carboxamide3.56
Compound 4d (Structure not provided)>100
Allopurinol (Positive Control)(Not specified in the provided text, but typically in the low micromolar range)
Febuxostat (Positive Control)(Not specified in the provided text, but typically in the nanomolar range)

Note: The IC50 values are indicative of the potency of the compounds. A lower IC50 value corresponds to a higher inhibitory activity.

Experimental Protocols

Synthesis of Thiazolidine-2-thione Derivatives

A general synthetic route for the preparation of thiazolidine-2-thione derivatives is outlined below. This protocol is based on the synthesis of N-substituted thiazolidine-2-thione carboxamides.[3]

Protocol 1: General Synthesis of N-substituted-2-thioxothiazolidine-3-carboxamides.

  • Step 1: Synthesis of 2-thioxothiazolidine-3-carbonyl chloride.

    • To a solution of thiazolidine-2-thione in a suitable solvent (e.g., dichloromethane), add triphosgene at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude 2-thioxothiazolidine-3-carbonyl chloride.

  • Step 2: Synthesis of N-substituted-2-thioxothiazolidine-3-carboxamides.

    • To a solution of the appropriate amine or sulfonamide in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) at 0°C.

    • Add the 2-thioxothiazolidine-3-carbonyl chloride solution dropwise to the mixture.

    • Stir the reaction at room temperature until completion.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-substituted-2-thioxothiazolidine-3-carboxamide.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of the synthesized compounds on xanthine oxidase by measuring the formation of uric acid from xanthine.[1]

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay.

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 U/mL) in phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (substrate) in the same buffer.

    • Prepare stock solutions of the test compounds and positive controls (allopurinol, febuxostat) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies are performed.

Protocol 3: Enzyme Inhibition Kinetics.

  • Assay Procedure:

    • Perform the xanthine oxidase inhibition assay as described in Protocol 2 with varying concentrations of both the substrate (xanthine) and the inhibitor.

    • Typically, a range of at least four substrate concentrations and four inhibitor concentrations (including a zero-inhibitor control) are used.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the type of inhibition. For instance, a mixed-type inhibitor will affect both the Km and Vmax.[2]

In Vivo Hypouricemic Activity Evaluation

A common animal model for evaluating the efficacy of xanthine oxidase inhibitors is the potassium oxonate-induced hyperuricemic mouse or rat model. Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in most mammals, leading to an accumulation of uric acid in the blood.

Protocol 4: Potassium Oxonate-Induced Hyperuricemia Model.

  • Animal Model:

    • Use male Kunming mice or Sprague-Dawley rats.

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) one hour before the administration of the test compound.

  • Drug Administration:

    • Divide the animals into groups: normal control, model control (potassium oxonate only), positive control (e.g., allopurinol or febuxostat), and test compound groups (at various doses).

    • Administer the test compounds and positive controls orally (p.o.).

  • Sample Collection and Analysis:

    • Collect blood samples from the retro-orbital plexus at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid levels using a commercial uric acid assay kit.

  • Data Analysis:

    • Compare the serum uric acid levels of the treatment groups with the model control group.

    • Calculate the percentage reduction in serum uric acid levels.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Mandatory Visualizations

Xanthine_Oxidase_Pathway cluster_0 Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w O2, H2O -> H2O2 UricAcid Uric Acid Xanthine:e->UricAcid:w O2, H2O -> H2O2 XO Xanthine Oxidase Inhibitor 2-Thiazolidinethione Derivatives Inhibitor->XO Inhibition

Caption: Mechanism of uric acid synthesis by Xanthine Oxidase and its inhibition.

Experimental_Workflow start Design & Synthesis of 2-Thiazolidinethione Derivatives in_vitro In Vitro Screening: Xanthine Oxidase Inhibition Assay (IC50) start->in_vitro kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) in_vitro->kinetics sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Efficacy: Potassium Oxonate-Induced Hyperuricemia Model kinetics->in_vivo in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for evaluating 2-thiazolidinethione derivatives.

SAR_Relationship cluster_core Core Structure cluster_substituent Substituent at N-3 cluster_activity XO Inhibitory Activity Core Thiazolidine-2-thione Substituent Phenyl-sulfonamide Group (e.g., in Compound 6k) Activity Potent Inhibition (Low IC50) Substituent->Activity Indispensable for high activity

Caption: Structure-Activity Relationship of thiazolidine-2-thione derivatives.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Phenylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methods to assess the bioactivity of 2-Phenylthiazolidine. The protocols detailed below cover key assays for evaluating its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential.

Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of this compound to neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[1][2][3][4][5][6][7]

Data Presentation: DPPH Radical Scavenging Activity of Thiazolidine Derivatives

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Thiazolidine Derivative 5f-89.61-Ascorbic Acid-
Thiazolidine Derivative 5l-92.55-Ascorbic Acid-
This compound-4-carboxamide 3d--18.17Ascorbic Acid7.83
Thiazolidinone Derivative TZD 3--28.00Ascorbic Acid29.2
Thiazolidinone Derivative TZD 5--27.50Ascorbic Acid29.2

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[5] Store in the dark.

    • Prepare stock solutions of this compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol at various concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[2]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution or standard to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[2]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Mix Sample/Standard with DPPH Solution P1->A1 P2 Prepare this compound and Standard Solutions P2->A1 A2 Incubate in Dark (30 min, RT) A1->A2 A3 Measure Absorbance (517 nm) A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC50 Value D1->D2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation nuc_p65_p50 p65/p50 p65_p50->nuc_p65_p50 translocates DNA DNA nuc_p65_p50->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Genes induces MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed Cancer Cells in 96-well Plate C2 Incubate Overnight C1->C2 T1 Add this compound at various concentrations C2->T1 T2 Incubate (24-72h) T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate (2-4h) A1->A2 A3 Add Solubilizing Agent A2->A3 A4 Measure Absorbance (570-590 nm) A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Determine IC50 Value D1->D2 Neuroprotection_Pathway cluster_pathways Cellular Pathways Neurotoxin Neurotoxin (e.g., MPP+, Methamphetamine) Bax Bax ↑ (Pro-apoptotic) Neurotoxin->Bax Bcl2 Bcl-2 ↓ (Anti-apoptotic) Neurotoxin->Bcl2 ERK ERK ↓ (Pro-survival) Neurotoxin->ERK pTau p-Tau ↑ (Neurodegeneration) Neurotoxin->pTau Compound This compound Compound->Bax Compound->Bcl2 Compound->ERK Compound->pTau CellDeath Neuronal Cell Death Bax->CellDeath Neuroprotection Neuroprotection Bcl2->CellDeath ERK->CellDeath pTau->CellDeath

References

Molecular Docking of 2-Phenylthiazolidine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the molecular docking of 2-phenylthiazolidine derivatives with various protein targets implicated in a range of diseases. The provided information is intended to guide researchers in performing and interpreting molecular docking studies to identify and optimize potential therapeutic agents based on the this compound scaffold.

Application Notes

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding conformations and affinities to various protein targets. These computational insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

This document summarizes the findings from several studies that have successfully employed molecular docking to investigate the interactions of this compound derivatives with key protein targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Cyclooxygenase-2 (COX-2), Tyrosinase, and α-Amylase.

Data Presentation

The following tables summarize the quantitative data from various molecular docking studies on this compound derivatives.

Table 1: Docking Scores and Binding Affinities of this compound Derivatives against Various Targets

Compound ClassTarget ProteinPDB IDCompound IDDocking Score (kcal/mol)Binding Affinity (kcal/mol)IC50 (µM)Ki (µM)Reference
ThiazolidinedionesPPAR-γ2PRG4h-8.32---
2PRG4n-8.29---[1]
-5--11.85-1.61[2]
-9--11.40-1.65[2]
2,3-diaryl-1,3-thiazolidin-4-onesCOX-21CX24k--0.05-
1CX24j--0.06-[3]
2-(Substituted Phenyl) Thiazolidine-4-carboxamidesTyrosinase2Y9X3c--8.416.5-[4]
Thiazolidinedionesα-Amylase---> -5.599.06 - 13.98-[2]
Thiazolidine Derivativesα-Amylase-TD1-8.4---[5]
-TD2-8.2---[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of a this compound derivative with a target protein using AutoDock Vina, a widely used open-source docking program.

Protocol: Molecular Docking using AutoDock Vina

1. Preparation of the Target Protein:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Steps:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2PRG for PPAR-γ).

    • Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound Derivative):

  • Objective: To generate a 3D structure of the ligand and prepare it for docking.

  • Steps:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

3. Definition of the Binding Site (Grid Box):

  • Objective: To define the search space on the target protein where the docking algorithm will attempt to place the ligand.

  • Steps:

    • Load the prepared protein (PDBQT file) into AutoDock Tools (ADT).

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Otherwise, literature information or binding site prediction tools can be used.

    • Define the dimensions and center of the grid box to encompass the entire binding pocket. The size should be large enough to allow the ligand to move and rotate freely but not excessively large to avoid unnecessary computational time.

4. Running the Docking Simulation:

  • Objective: To perform the docking calculation using AutoDock Vina.

  • Steps:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Execute the AutoDock Vina command, providing the configuration file as input: vina --config conf.txt --log log.txt

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and affinities.

  • Steps:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using a molecular graphics program like PyMOL or Discovery Studio Visualizer.

    • Analyze the interactions between the best-ranked pose of the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • The binding affinity values provide an estimate of the binding strength, with more negative values indicating a stronger interaction.

Visualizations

The following diagrams illustrate key signaling pathways and a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (Remove water, add hydrogens) Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D structure, energy minimization) Run_Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Results (Binding affinity, poses) Run_Docking->Analyze_Results Visualize Visualize Interactions (Hydrogen bonds, hydrophobic) Analyze_Results->Visualize

Caption: A generalized workflow for molecular docking studies.

PPARg_Signaling_Pathway Ligand Thiazolidinedione (e.g., this compound derivative) PPARg PPAR-γ Ligand->PPARg binds Heterodimer PPAR-γ / RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression (e.g., Glucose & Lipid Metabolism) PPRE->Gene_Expression regulates

Caption: The PPAR-γ signaling pathway activated by thiazolidinedione ligands.[6][7]

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases Cell_Membrane Cell Membrane COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Thiazolidine_Inhibitor This compound Inhibitor Thiazolidine_Inhibitor->COX2 inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates

Caption: The COX-2 signaling pathway and its inhibition.[4][8]

References

Application Notes and Protocols for the Scalable Synthesis of 2-Phenylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of 2-phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction of 2-aminoethanethiol and benzaldehyde. This protocol is designed to be adaptable for scale-up operations, with considerations for reaction conditions, purification, and yield optimization. The information presented is based on established principles for the synthesis of thiazolidine derivatives and aims to provide a robust starting point for process development.

Introduction

Thiazolidine derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key scaffold for the development of various pharmaceutically active molecules. The efficient and scalable synthesis of this building block is crucial for advancing drug discovery programs. The protocol outlined herein describes a straightforward and reproducible method for the preparation of this compound, suitable for laboratory and pilot-scale production.

Reaction Scheme

The synthesis of this compound proceeds via the cyclocondensation of 2-aminoethanethiol with benzaldehyde. The reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the thiazolidine ring.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Materials:

  • Benzaldehyde (1.0 eq)

  • 2-Aminoethanethiol hydrochloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Activated Carbon (optional)

  • Celite or filter aid (optional)

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus (Büchner funnel or filter press)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup:

    • Set up the jacketed glass reactor under an inert atmosphere (Nitrogen or Argon).

    • Charge the reactor with toluene.

    • Begin stirring and bring the solvent to the desired reaction temperature (typically reflux, ~110°C).

  • Reagent Addition:

    • In a separate vessel, prepare a solution of 2-aminoethanethiol hydrochloride in a minimal amount of water and add triethylamine to neutralize the hydrochloride and free the amine.

    • Slowly add the benzaldehyde to the reactor.

    • Subsequently, add the 2-aminoethanethiol solution to the reactor via an addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted 2-aminoethanethiol.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent. For colored solutions, a charcoal treatment can be performed at this stage.

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel for smaller scales. For larger scales, distillation under reduced pressure is a viable option.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (100 g)
Benzaldehyde (moles)0.0940.94
2-Aminoethanethiol HCl (moles)0.0990.99
Triethylamine (moles)0.1031.03
Toluene (L)0.22.0
Reaction Temperature (°C)110110
Reaction Time (h)4-66-8
Typical Yield (%)85-9580-90
Purity (by HPLC, %)>98>97

Workflow and Logic Diagrams

The following diagram illustrates the key steps in the scalable synthesis of this compound.

SynthesisWorkflow Workflow for Scalable this compound Synthesis A Reactor Setup (Toluene, Inert Atmosphere) C Controlled Addition (Benzaldehyde, then Amine Solution) A->C B Reagent Preparation (2-Aminoethanethiol + Triethylamine) B->C D Reaction at Reflux (Monitoring by TLC/HPLC) C->D E Aqueous Work-up (Washing and Phase Separation) D->E F Drying and Filtration (Anhydrous MgSO4/Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Recrystallization or Distillation) G->H I Final Product (this compound) H->I

Caption: Workflow for the scalable synthesis of this compound.

Signaling Pathway Context

Thiazolidine derivatives are known to interact with various biological targets. For instance, some thiazolidinediones are agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. The this compound scaffold can be a precursor to compounds that modulate such pathways.

SignalingPathway Simplified Signaling Context for Thiazolidine Derivatives Ligand Thiazolidine Derivative (e.g., PPAR-γ Agonist) Receptor Nuclear Receptor (e.g., PPAR-γ) Ligand->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex DNA DNA (Peroxisome Proliferator Response Element) Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Modulates Response Biological Response (e.g., Regulation of Glucose Metabolism) Transcription->Response

Caption: Simplified signaling pathway involving a thiazolidine derivative.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and implementing appropriate purification techniques, high yields and purity can be achieved. This foundational molecule can be utilized in the development of a diverse range of biologically active compounds for further investigation in drug discovery and development. Researchers are encouraged to optimize the conditions based on their specific scale and equipment capabilities.

Troubleshooting & Optimization

Technical Support Center: 2-Phenylthiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-phenylthiazolidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound through the condensation of benzaldehyde and cysteamine.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reagents: Ensure the purity of benzaldehyde and cysteamine. Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will not participate in the reaction. Cysteamine can oxidize to form cystamine (a disulfide), which is also unreactive. Using freshly distilled benzaldehyde and high-purity cysteamine or its hydrochloride salt is advisable.

  • Reaction Conditions: The reaction is an equilibrium process. To drive the reaction towards the product, removal of water is crucial. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.

  • Stoichiometry: While a 1:1 molar ratio of benzaldehyde to cysteamine is theoretically required, a slight excess of one reagent can sometimes improve yields, depending on which is more volatile or prone to side reactions. Experimenting with a small excess (e.g., 1.1 equivalents) of cysteamine may be beneficial.

  • Catalysis: While the reaction can proceed without a catalyst, acid catalysis can accelerate the formation of the iminium intermediate, thereby increasing the reaction rate. Catalysts like p-toluenesulfonic acid (p-TSA) or the use of cysteamine hydrochloride can be effective.[1] However, strong acids can also promote side reactions, so the catalyst loading should be optimized.

  • Temperature and Reaction Time: The reaction temperature should be sufficient to facilitate water removal without causing decomposition of reactants or products. Refluxing in toluene (around 110 °C) is a common practice. Reaction times can vary, and monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal duration.[2]

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: The primary side products in this synthesis often result from the oxidation of starting materials or the formation of intermediates that do not cyclize.

  • Benzoic Acid: As mentioned, oxidation of benzaldehyde is a common issue. Storing benzaldehyde under an inert atmosphere and using it fresh can mitigate this.

  • Cystamine: The disulfide of cysteamine, formed by oxidation, is a common impurity. Using cysteamine hydrochloride or ensuring an inert atmosphere during the reaction can reduce its formation.

  • N,S-Acetals and other intermediates: Incomplete cyclization can lead to the presence of various intermediates. Ensuring adequate reaction time and effective water removal will drive the reaction to completion.

Question: How can I effectively monitor the progress of the reaction?

Answer: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (benzaldehyde and cysteamine) and the this compound product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Question: What is the best method for purifying the final product?

Answer: The purification method depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be a highly effective purification method.[3]

  • Column Chromatography: For liquid products or to separate impurities with similar solubility, column chromatography using silica gel is the preferred method. A gradient of hexane and ethyl acetate is typically used as the eluent.[3]

  • Washing: An initial workup involving washing the organic layer with a mild base (like sodium bicarbonate solution) can help remove any acidic impurities such as benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from benzaldehyde and cysteamine is a cyclocondensation reaction. The mechanism involves two main steps:

  • Imine Formation: The amine group of cysteamine nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form a Schiff base (an imine).

  • Intramolecular Cyclization: The thiol group of the imine intermediate then attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered thiazolidine ring.

Q2: Can I use a different solvent for the reaction?

A2: Yes, various solvents can be used, and the choice can impact the reaction yield. Nonpolar solvents like toluene and benzene are often preferred as they facilitate the azeotropic removal of water.[1] Polar aprotic solvents like DMF and DMSO have also been used, but may require higher temperatures for water removal.[1] The choice of solvent should also consider the ease of product isolation.

Q3: Is it possible to perform this synthesis under solvent-free conditions?

A3: Yes, solvent-free synthesis is a viable and environmentally friendly option for some thiazolidine derivatives.[1] This approach often involves heating the neat mixture of reactants, sometimes in the presence of a catalyst. The yield under solvent-free conditions can be comparable to or even higher than in solution-phase synthesis.[1]

Q4: How does the electronic nature of substituents on the benzaldehyde affect the reaction?

A4: The electronic properties of substituents on the aromatic ring of benzaldehyde can influence the reaction rate. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially accelerating the initial nucleophilic attack by the amine. Conversely, electron-donating groups may slow down this step.

Data Presentation

Table 1: Examples of Reaction Conditions for Thiazolidine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
[Et3NH][HSO4] (20 mol%)Solvent-free120-92-98Thiazolidine derivatives
p-TSATolueneReflux18HighThiazolidin-4-one derivative
NoneTolueneReflux-HighThis compound-4-carboxylic acid
Cu(OAc)2·H2O (20 mol%)DMF/o-DCB--GoodFullerothiazolidinethiones
NoneRoom Temp--High2-Iminothiazolidines

Note: The data presented is for various thiazolidine derivatives and is intended to provide a general understanding of the impact of different reaction conditions.

Experimental Protocols

Detailed Methodology for this compound Synthesis (Best-Practice Protocol)

This protocol is a synthesized "best-practice" method based on common procedures for the synthesis of this compound and its close analogs.

Materials:

  • Benzaldehyde (freshly distilled)

  • Cysteamine hydrochloride

  • Triethylamine (Et3N)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add cysteamine hydrochloride (1.0 eq) and toluene.

  • Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature.

  • Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Synthesis reagent_purity Check Reagent Purity (Benzaldehyde, Cysteamine) start->reagent_purity Initial Check reaction_conditions Optimize Reaction Conditions start->reaction_conditions If Reagents are Pure workup_purification Review Workup and Purification start->workup_purification If Reaction Seems Complete sub_reagent Use Freshly Distilled Benzaldehyde Use High-Purity Cysteamine HCl reagent_purity->sub_reagent sub_conditions Ensure Efficient Water Removal (Dean-Stark) Optimize Catalyst (e.g., p-TSA) Adjust Temperature/Time (TLC Monitoring) reaction_conditions->sub_conditions sub_workup Properly Neutralize and Wash Optimize Chromatography/Recrystallization workup_purification->sub_workup end Improved Yield sub_reagent->end sub_conditions->end sub_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Mechanism cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Schiff Base Intermediate (Imine) benzaldehyde->intermediate + Cysteamine - H2O cysteamine Cysteamine cysteamine->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: General reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Phenylthiazolidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Phenylthiazolidine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to its chemical structure. The presence of a non-polar phenyl group contributes to its hydrophobic nature. While the thiazolidine ring contains heteroatoms (nitrogen and sulfur) that can participate in hydrogen bonding, the overall molecule has a significant non-polar character, leading to poor interaction with water molecules.

Q2: What is the first step I should take if I observe precipitation of this compound in my aqueous buffer?

A2: The first step is to visually confirm the precipitation and then systematically evaluate the pH of your solution. This compound is a weakly basic compound due to the secondary amine in the thiazolidine ring. Therefore, its solubility is highly dependent on the pH of the aqueous medium. In acidic conditions, the amine group becomes protonated, increasing the compound's polarity and enhancing its solubility in water.

Q3: Can I use organic solvents to dissolve this compound for my experiments?

A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like DMSO, ethanol, or propylene glycol can be used to prepare a concentrated stock solution of this compound.[1][2] However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as high concentrations can affect biological assays or cause the compound to precipitate upon dilution.

Q4: Are there formulation strategies that can provide a sustained increase in the solubility of this compound?

A4: Yes, several advanced formulation strategies can be employed. These include the formation of inclusion complexes with cyclodextrins, the preparation of nanosuspensions, or the creation of amorphous solid dispersions.[3][4][5][6][7] These techniques can significantly enhance the apparent solubility and dissolution rate of poorly soluble compounds like this compound.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution of an Organic Stock Solution into Aqueous Buffer.

This is a common issue when the aqueous buffer cannot solubilize the compound at the desired final concentration.

Troubleshooting Workflow

start Precipitation Observed check_ph Is the aqueous buffer pH below the pKa of this compound? start->check_ph adjust_ph Adjust buffer pH to a lower value (e.g., pH 4-6) check_ph->adjust_ph No check_cosolvent Is a co-solvent used? check_ph->check_cosolvent Yes end_node Solubility Issue Resolved adjust_ph->end_node increase_cosolvent Increase co-solvent concentration (e.g., up to 5% v/v) check_cosolvent->increase_cosolvent No check_concentration Is the final concentration too high? check_cosolvent->check_concentration Yes increase_cosolvent->end_node lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration Yes consider_formulation Consider advanced formulation strategies (Cyclodextrins, Nanosuspensions) check_concentration->consider_formulation No lower_concentration->end_node consider_formulation->end_node

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility.

Poor solubility can lead to variable compound concentrations in your assay, resulting in unreliable data.

Logical Troubleshooting Steps

A Inconsistent Assay Results B Determine Kinetic Solubility in Assay Buffer A->B C Is Assay Concentration > Kinetic Solubility? B->C D Reduce Assay Concentration C->D Yes E Use a Formulation with Higher Apparent Solubility C->E If concentration cannot be reduced F Consistent Results Achieved C->F No D->F E->F

Caption: Logic for addressing inconsistent assay results.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.[3][5]

Methodology:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of HP-β-CD.

  • Add an excess of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 48-72 hours.

  • Filter the suspension to remove the undissolved compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration can be determined by an appropriate analytical method.

Data Presentation

Table 1: Solubility of this compound as a Function of pH (Hypothetical Data)

pHSolubility (µg/mL)
2.0> 1000
4.0850
6.0250
7.450
8.020
10.0< 10

Table 2: Effect of Different Solubilization Methods on Apparent Solubility of this compound (Hypothetical Data)

MethodAqueous Solubility (µg/mL)Fold Increase
Unformulated Compound (in pH 7.4 buffer)501
5% v/v Ethanol as Co-solvent1503
2% w/v HP-β-Cyclodextrin Complex50010
Nanosuspension Formulation> 2000> 40

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Interaction

This compound This compound Target Protein Target Protein This compound->Target Protein Binding Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Modulation Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Interaction of this compound with a target pathway.

General Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Dissolve/Suspend Compound A->C B Prepare Aqueous Buffer or Formulation Vehicle B->C D Add Compound to Assay System C->D E Incubate D->E F Measure Endpoint E->F G Data Analysis F->G

Caption: A typical experimental workflow.

References

Technical Support Center: Purification of 2-Phenylthiazolidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-phenylthiazolidine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and its derivatives is silica gel.[1] A suitable mobile phase is a non-polar solvent system with a polar modifier. A good starting point is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[2] For instance, a gradient of 10% to 50% ethyl acetate in hexane can be effective. Another reported solvent for a similar compound is dichloromethane (DCM).[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q2: How can I monitor the progress of the column chromatography?

A2: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). By spotting the collected fractions on a TLC plate alongside the crude mixture and reference standards (if available), you can identify the fractions containing the pure this compound.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound contains a phenyl group, which allows for visualization under UV light (254 nm) if the TLC plate has a fluorescent indicator.[3] Additionally, staining with a potassium permanganate solution can be an effective method for visualization, as the thiazolidine ring can be oxidized.[4]

Q4: What are the most common impurities I might encounter?

A4: The synthesis of this compound typically involves the condensation of 2-aminoethanethiol and benzaldehyde. Therefore, the most common impurities in the crude product are unreacted starting materials:

  • Benzaldehyde: This is a key starting material and can be present if the reaction does not go to completion.

  • 2-Aminoethanethiol: This is the other starting material and may also be present in the crude mixture.

Q5: Is this compound stable during column chromatography on silica gel?

A5: Thiazolidine rings can be sensitive to acidic conditions, and silica gel is inherently acidic.[5] Prolonged exposure to silica gel could potentially lead to the hydrolysis of the thiazolidine ring, especially if there is residual water in the solvent or on the silica gel. To minimize this risk, it is advisable to use a relatively non-polar solvent system and to perform the chromatography as efficiently as possible. If decomposition is observed, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor or no separation of this compound from impurities. The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate to achieve a target Rf value of 0.2-0.3 for this compound.
The column is overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
The product is eluting with the solvent front. The eluent is too polar.Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If the product is still retained, a more polar solvent like methanol can be added in small percentages to the eluent.
The compound may have decomposed on the column.Check the stability of this compound on a small amount of silica gel by TLC. If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
Streaking or tailing of the product band. The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent for loading. Dry loading the sample onto a small amount of silica gel can also improve the resolution.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is generally recommended over dry packing.[6]
Co-elution of this compound and benzaldehyde. Benzaldehyde and this compound have similar polarities in the chosen solvent system.Optimize the mobile phase. A less polar solvent system may provide better separation as benzaldehyde is slightly less polar than this compound. A shallow gradient elution can also improve resolution.

Quantitative Data Summary

The following table provides representative data for the column chromatography of a this compound derivative. Actual values may vary depending on the specific experimental conditions.

Parameter Value Notes
Stationary Phase Silica Gel (60-120 mesh)Standard grade silica gel is suitable for this separation.
Mobile Phase Gradient of Ethyl Acetate in Petroleum Ether (10:1 to 1:1)The gradient can be adjusted based on TLC analysis.[2]
Typical Rf of this compound ~0.3 - 0.4In a 20% ethyl acetate/hexane solvent system (value is an estimate based on similar compounds).
Typical Rf of Benzaldehyde ~0.5 - 0.6In a 20% ethyl acetate/hexane solvent system (value is an estimate based on similar compounds).
Sample Loading 1-2 g of crude product per 100 g of silica gelFor optimal separation.
Expected Recovery 60-70%Based on purifications of similar thiazolidine derivatives.[2]

Experimental Protocol

This protocol provides a general procedure for the purification of this compound by flash column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
  • Carefully add a small amount of the initial eluting solvent to wash the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluting solvent.
  • Begin eluting the column by applying gentle air pressure (for flash chromatography) or allowing it to flow by gravity.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of compounds using TLC.
  • Gradually increase the polarity of the eluting solvent (e.g., from 10% to 20%, then to 30% ethyl acetate in hexane) to elute the this compound.

4. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample Wet or Dry Loading elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Incorrect Solvent Polarity start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 cause4 Compound Decomposition start->cause4 sol1 Optimize Eluent via TLC cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Repack Column Carefully cause3->sol3 sol4 Use Neutral Alumina or Deactivated Silica cause4->sol4

Caption: Troubleshooting decision tree for poor separation.

References

Optimizing reaction conditions for 2-Phenylthiazolidine synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Phenylthiazolidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: I am observing very low to no yield of this compound. What are the likely causes and how can I improve it?

A1: Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While the reaction can proceed without a catalyst, yields are often significantly lower.[1] Consider the following:

    • Acid Catalysis: Lewis acids like BF₃·OEt₂ or Brønsted acids can effectively catalyze the reaction.

    • Base Catalysis: Organic bases can also promote the reaction.[1]

    • Green Catalysts: Ionic liquids or solid-supported catalysts like Amberlite IR-120H can offer high yields and easier workup.[1]

    • Catalyst Loading: Ensure the correct molar percentage of the catalyst is used, as specified in optimized protocols.

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Polar protic solvents like ethanol are commonly used and often give good results.

    • A variety of other solvents such as methanol, acetonitrile, THF, and DMF have also been employed successfully.[1]

    • Solvent-free conditions, often coupled with microwave irradiation or specific catalysts, can lead to higher yields and shorter reaction times.[1]

  • Inadequate Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Many procedures call for refluxing the reaction mixture.

    • Room temperature reactions are possible but may require a highly active catalyst or longer reaction times.[1]

  • Poor Quality of Reagents: Ensure the purity of your starting materials, benzaldehyde and cysteamine. Impurities can lead to side reactions and inhibit catalyst activity.

Q2: My reaction is very slow and takes a long time to complete. How can I speed it up?

A2: Slow reaction rates can be addressed by optimizing the following conditions:

  • Increase Temperature: Heating the reaction mixture to reflux is a common method to increase the reaction rate.

  • Use a More Efficient Catalyst: If you are not using a catalyst, adding one can significantly accelerate the reaction. If you are already using a catalyst, consider switching to a more active one. For instance, microwave-assisted synthesis with a suitable catalyst has been shown to dramatically reduce reaction times from hours to minutes.[1]

  • Solvent Choice: The solvent can influence the reaction rate. Experiment with different solvents to find one that provides a better reaction medium for your specific conditions.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: Side product formation can reduce the yield and complicate the purification of this compound. Potential side reactions include the formation of disulfide bonds from the oxidation of cysteamine or the formation of aminals. To minimize these:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the thiol group in cysteamine.

  • Control of Stoichiometry: Use a 1:1 molar ratio of benzaldehyde and cysteamine to avoid side reactions resulting from an excess of one reactant.

  • Optimized Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to the formation of degradation products.

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data from various studies on the synthesis of thiazolidine derivatives, providing a comparative overview of different catalysts, solvents, and temperature conditions.

Table 1: Effect of Catalyst on Thiazolidine Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BF₃·OEt₂ / TBAHS-Dichloromethane-30-97[1]
Ammonium Persulfate (APS)10Solvent-free90-84[1]
FeNi₃-IL MNPs0.001 gSolvent-free50-High[1]
Amberlite IR-120H-Solvent-free (MW)-0.05-0.1High[1]
None (Ultrasound)-Ethanol--High[1]
None-AcetonitrileRoom Temp-73[1]

Table 2: Effect of Solvent on Thiazolidine Synthesis

SolventCatalystTemperatureTimeYieldReference
DichloromethaneBF₃·OEt₂ / TBAHS-30°C-97%[1]
Solvent-freeAmmonium Persulfate90°C-84%[1]
AcetonitrileNoneRoom Temp-73%[1]
EthanolNone (Ultrasound)--High[1]
ChloroformOrganic BaseRoom Temp-Good[1]
Water/EthanolNoneRoom Temp-High

Detailed Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound via the condensation of benzaldehyde and cysteamine.

Materials:

  • Benzaldehyde

  • Cysteamine hydrochloride

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the temperature and catalyst used.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Process Visualization

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

reaction_pathway benzaldehyde Benzaldehyde plus + benzaldehyde->plus cysteamine Cysteamine intermediate Schiff Base Intermediate cysteamine->intermediate Formation of Imine plus->cysteamine product This compound intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for this compound synthesis.

experimental_workflow start Start: Prepare Reactants (Benzaldehyde, Cysteamine) dissolve Dissolve Cysteamine in Solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_aldehyde Add Benzaldehyde add_base->add_aldehyde react Reaction (Stir/Heat) add_aldehyde->react monitor Monitor with TLC react->monitor monitor->react Incomplete workup Work-up: - Solvent Removal - Extraction - Drying monitor->workup Reaction Complete purify Purification: - Column Chromatography or - Recrystallization workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting inconsistent results in 2-Phenylthiazolidine biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Phenylthiazolidine. The following information is designed to address common challenges and inconsistencies encountered during in vitro and in vivo biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Question 1: We are observing significant variability in our results between experiments. Where should we begin troubleshooting?

Answer: Inconsistent results with this compound can arise from several factors. A systematic approach is essential to pinpoint the cause. We recommend a tiered troubleshooting strategy, starting with the compound itself, then moving to experimental conditions and finally assay-specific parameters.

Question 2: How can we be sure that the this compound compound itself is not the source of inconsistency?

Answer: Compound integrity is a critical first step in troubleshooting. Several factors related to the compound can affect assay outcomes.

Troubleshooting Steps: Compound Integrity

ParameterRecommendationPotential Issue if Ignored
Purity & Identity Confirm the purity and identity of your this compound batch via analytical methods such as NMR or Mass Spectrometry. Note that some commercial suppliers may not provide detailed analytical data.Impurities can have their own biological effects, leading to confounding results.
Solubility Use an appropriate solvent, such as cell-culture grade DMSO. The final concentration of the solvent in the media should be kept low (ideally ≤0.1%) to prevent solvent-induced artifacts.[1][2]Poor solubility can lead to an inaccurate effective concentration of the compound in the assay. High solvent concentrations can induce cellular stress.
Stock Solution Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.[1]Compound degradation or precipitation during thawing can result in a lower effective concentration.
Stability The stability of thiazolidine derivatives can be influenced by factors like pH and temperature.[3] To assess stability, incubate this compound in your assay medium under standard experimental conditions for the duration of your experiment and check for degradation.Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration and unreliable results.

Question 3: We suspect our cell-based assays are the source of variability. What should we check?

Answer: Cell-based factors are a common source of inconsistent results in biological assays.

Troubleshooting Steps: Cell-Based Assays

ParameterRecommendationPotential Issue if Ignored
Cell Line Integrity Routinely test for mycoplasma contamination. Use cells within a consistent and low passage number range for all experiments.Mycoplasma can alter cellular metabolism and response to treatment.[2] High passage numbers can lead to phenotypic drift.
Cell Density Plate cells at a consistent density for every experiment. Ensure cells are in a logarithmic growth phase at the time of treatment.Over-confluent or under-confluent cells can respond differently to treatment, affecting the outcome of the assay.[1]
Media & Supplements Use the same lot of media and supplements (e.g., FBS) for a set of experiments. If changing lots, perform a bridging experiment to ensure consistency.Lot-to-lot variability in media and supplements can significantly impact cell growth and response.

Assay-Specific Troubleshooting

Antimicrobial Assays

Question 4: Our Minimum Inhibitory Concentration (MIC) values for this compound against bacterial strains are not reproducible. What could be the issue?

Answer: Inconsistent MIC values in antimicrobial assays can stem from several factors related to the bacterial culture and the assay setup. Thiazolidine derivatives are known to possess antimicrobial activities.[4][5]

Troubleshooting Checklist: Antimicrobial Assays

  • Inoculum Density: Ensure the bacterial inoculum is standardized to the correct McFarland standard for each experiment.

  • Growth Phase: Use bacteria from the mid-logarithmic growth phase for consistent metabolic activity.

  • Assay Medium: The composition of the growth medium can sometimes interfere with the compound's activity. Ensure the medium is appropriate for the assay and the bacterial strain.

  • Incubation Time: Adhere to a strict incubation time, as prolonged incubation can lead to bacterial overgrowth and inaccurate MIC determination.

Anti-inflammatory & Metabolic Assays (e.g., PPARγ Activation)

Question 5: We are not observing the expected anti-inflammatory or metabolic effects of this compound. Why might this be?

Answer: The biological effects of some thiazolidine derivatives are mediated through the activation of PPARγ, which in turn regulates genes involved in metabolism and inflammation.[4][6] Inconsistent results can arise from suboptimal treatment conditions or issues with the detection of downstream effects.

Troubleshooting Checklist: Anti-inflammatory & Metabolic Assays

  • Dose and Time: Perform a full dose-response and time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions for observing the desired effect in your specific cell model.

  • Stimulant Activity: In anti-inflammatory assays using a stimulant like lipopolysaccharide (LPS), ensure the LPS is from a reliable source and prepared fresh. The activity of LPS can vary between lots.[1]

  • Assay Interference: Some compounds can interfere with assay reagents. For example, in a Griess assay for nitric oxide, run a control with this compound in cell-free media to check for direct reaction with the Griess reagent.[7]

Experimental Protocols

Protocol 1: General Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the serially diluted compound.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PPARγ Activation Reporter Assay

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and express the results as fold activation over the vehicle control.

Visualizations

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Tier 1: Check Compound Integrity A->B C Purity & Identity (NMR, MS) B->C D Solubility & Stability in Assay Media B->D E Stock Solution Preparation & Storage B->E F Tier 2: Evaluate Experimental Conditions E->F G Cell Line Integrity (Mycoplasma, Passage #) F->G H Consistent Cell Density & Growth Phase F->H I Reagent & Media Lot Consistency F->I J Tier 3: Assay-Specific Parameters I->J K Antimicrobial: Inoculum Density J->K L Metabolic: Dose & Time Optimization J->L M Assay Interference Controls J->M N Results Consistent? M->N N->A No O Proceed with Experiment N->O Yes

Caption: A logical workflow for troubleshooting inconsistent results.

G Potential Signaling Pathway of Thiazolidine Derivatives cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus 2_Phenylthiazolidine 2_Phenylthiazolidine PPARg PPARγ 2_Phenylthiazolidine->PPARg PPARg_RXR_Complex PPARγ-RXR Complex PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE on DNA PPARg_RXR_Complex->PPRE Gene_Expression Target Gene Expression (Metabolism, Inflammation) PPRE->Gene_Expression

Caption: A simplified diagram of the PPARγ signaling pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Phenylthiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of NMR spectra for 2-phenylthiazolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when interpreting NMR spectra of this compound derivatives?

A1: Researchers frequently encounter several challenges:

  • Signal Overlap: Protons on the thiazolidine ring and the phenyl group can have similar chemical shifts, resulting in crowded and overlapping multiplets that are difficult to resolve.[1]

  • Complex Splitting Patterns: The constrained nature of the five-membered thiazolidine ring can lead to complex second-order coupling effects, particularly when the chemical shifts of coupled protons are close.

  • Diastereotopicity: The presence of a chiral center at the C2 position (and potentially others) renders the methylene protons at the C5 position diastereotopic. These non-equivalent protons exhibit different chemical shifts and couple to each other, complicating the spectrum.[2]

  • Atropisomerism and Rotamers: Restricted rotation around the N-C(aryl) bond can lead to the presence of stable rotational isomers (atropisomers) or dynamic exchange processes (rotamers), resulting in broadened signals or the appearance of multiple sets of peaks.[3]

  • Ambiguous Stereochemistry: Determining the relative stereochemistry of substituents on the thiazolidine ring often requires advanced NMR techniques to probe through-space interactions.[4]

Q2: My aromatic and thiazolidine ring signals are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common issue that can often be resolved with the following approaches:

  • Change the Solvent: The chemical shifts of protons can be sensitive to the NMR solvent used. Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can often induce differential shifts in the overlapping signals, leading to better resolution.[1]

  • Utilize 2D NMR: Two-dimensional NMR experiments are powerful tools for deconvoluting complex spectra.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Even if signals overlap in the 1D spectrum, their correlations can be resolved in the second dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, which is invaluable for assigning protons in crowded regions if the carbon spectrum is well-resolved.

Q3: The methylene (CH₂) protons at the C5 position appear as a complex multiplet, not a simple quartet. Why is this happening?

A3: This complexity arises because the C2 carbon is a stereocenter, making the two protons on the adjacent C5 carbon diastereotopic. This means they are chemically non-equivalent.

  • Different Chemical Shifts: Each proton will have its own distinct chemical shift.

  • Geminal Coupling: They will couple to each other (a two-bond coupling, ²JHH).

  • Vicinal Coupling: Each will also couple differently to the proton on the C4 carbon (a three-bond coupling, ³JHH). The combination of these different coupling constants results in a complex multiplet, often an "AB quartet of doublets" or a more intricate pattern if further coupling is involved. A COSY spectrum will confirm the coupling between these two protons, and an HSQC spectrum will show that both signals correlate to the same carbon atom.

Q4: How can I definitively determine the stereochemistry of my this compound derivative?

A4: Determining stereochemistry, such as the relative orientation of substituents, relies on measuring through-space correlations, which can be achieved using Nuclear Overhauser Effect (NOE) experiments.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are coupled through bonds.[4] A cross-peak between two protons indicates their spatial proximity.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a related experiment that is particularly useful for medium-sized molecules where the NOE effect might be close to zero. By observing key NOE correlations, for example between the C2-proton and specific protons on other substituents, you can build a 3D model of the molecule's preferred conformation and confirm its relative stereochemistry.

Q5: My NMR signals are unusually broad, or I see more peaks than expected for a single compound. What could be the cause?

A5: This phenomenon often points to dynamic processes occurring on the NMR timescale, such as the presence of rotamers or conformational exchange.[1]

  • Variable Temperature (VT) NMR: This is the primary technique to investigate such dynamic behavior.

    • Heating the sample: If the broad signals sharpen or multiple sets of peaks coalesce into a single set at higher temperatures, it indicates that you are observing a fast exchange process (e.g., bond rotation) that is being averaged out on the NMR timescale.[1]

    • Cooling the sample: If broad signals resolve into distinct, sharp peaks at lower temperatures, it confirms that you are "freezing out" multiple conformers or rotamers that are slowly interconverting.

  • Atropisomerism: In some sterically hindered this compound derivatives, the barrier to rotation around the N-aryl bond is high enough to allow for the isolation of stable atropisomers, which will each give a distinct set of NMR signals.[3]

Troubleshooting Workflows and Diagrams

A systematic approach is crucial for efficiently interpreting complex spectra. The following diagrams illustrate recommended workflows.

TroubleshootingWorkflow start_node Complex 1D NMR Spectrum (Signal Overlap, Broad Peaks) decision_dynamic Are peaks broad or duplicated? start_node->decision_dynamic decision_solvent Are signals well-resolved? process_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) decision_solvent->process_solvent No process_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC) decision_solvent->process_2d_nmr Yes decision_dynamic->decision_solvent No process_vt_nmr Perform Variable Temperature (VT) NMR decision_dynamic->process_vt_nmr Yes decision_2d Structure still ambiguous? process_noe Acquire NOESY/ROESY for stereochemistry decision_2d->process_noe Yes end_node Structure Elucidated decision_2d->end_node No process_solvent->process_2d_nmr process_vt_nmr->decision_solvent process_2d_nmr->decision_2d process_noe->end_node end_node_fail Consult NMR Specialist process_noe->end_node_fail

Caption: Troubleshooting workflow for complex NMR spectra.

Caption: Diastereotopicity of C5 protons in this compound.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges for the core this compound structure. Note that these values can vary significantly based on substitution, solvent, and stereochemistry.

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)

Proton(s)Chemical Shift (δ) RangeNotes
Phenyl (Ar-H)7.0 - 8.0Pattern depends on substitution.
C2-H5.5 - 6.5Singlet or doublet, position is sensitive to substituents.
C4-H4.5 - 5.5Typically a doublet of doublets or multiplet.
C5-Hₐ, Hₑ (diastereotopic)3.0 - 4.5Two separate complex multiplets.[5]
N-H8.0 - 12.0Often a broad singlet; position and visibility are solvent-dependent. Can be confirmed with D₂O exchange.[5][6]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)

CarbonChemical Shift (δ) RangeNotes
C=O (Thioamide/Amide)165 - 185
Phenyl (Ar-C)115 - 150Multiple signals depending on substitution.
C260 - 75Position is highly dependent on C2 substituent.
C455 - 70
C530 - 50Methylene carbon.[6]

Key Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Labile Protons (NH, OH)

  • Acquire Standard ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Acquire the ¹H NMR spectrum again using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the NH (or OH) proton will have disappeared or significantly decreased in intensity in the second spectrum due to chemical exchange with deuterium.[1]

Protocol 2: 2D COSY (Correlation Spectroscopy)

  • Setup: Use a standard COSY pulse program (e.g., cosygpppqf on Bruker). Set the spectral width to cover all proton signals.

  • Parameters:

    • Time Domain (TD): 1K-2K points in F2, 256-512 increments in F1.

    • Number of Scans (NS): 2-8 scans per increment.

  • Acquisition: The experiment time will typically be between 10-30 minutes.

  • Processing: After acquisition, perform a 2D Fourier transform. The resulting spectrum can be symmetrized to reduce noise.

  • Interpretation: A cross-peak at the intersection of two different proton frequencies indicates that these two protons are J-coupled (typically over 2-4 bonds). This allows you to trace out the spin systems within the molecule.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Setup: Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker). The ¹H and ¹³C spectral widths and offsets must be set correctly.

  • Parameters:

    • Time Domain (TD): 1K points in F2 (¹H), 256 increments in F1 (¹³C).

    • Number of Scans (NS): 4-16 scans per increment.

    • Set the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

  • Acquisition: The experiment time will typically be 20 minutes to a few hours.

  • Processing: Perform a 2D Fourier transform.

  • Interpretation: A cross-peak indicates a direct one-bond correlation between a proton (F2 axis) and a carbon (F1 axis). This is the most reliable way to assign protons to their respective carbons.

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Setup: Use a standard NOESY pulse program (e.g., noesygpph on Bruker).

  • Parameters:

    • Time Domain (TD): 1K-2K points in F2, 256-512 increments in F1.

    • Number of Scans (NS): 8-16 scans per increment.

    • Mixing Time (d8): This is a crucial parameter. Start with a mixing time of 500-800 ms and optimize if necessary.

  • Acquisition: The experiment is generally longer, from 1 to several hours.

  • Processing: Perform a 2D Fourier transform.

  • Interpretation: A cross-peak between two protons indicates they are close in space (< 5 Å). This is used to determine 3D structure and relative stereochemistry.[4]

References

Stability issues of 2-Phenylthiazolidine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Phenylthiazolidine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected degradation of this compound observed during experimental setup.

Question Possible Cause Troubleshooting Steps
Are you observing degradation in aqueous solutions, especially at non-neutral pH? Hydrolysis: this compound, like other thiazolidine derivatives, can be susceptible to hydrolysis, which involves the cleavage of the thiazolidine ring. This process is often catalyzed by acidic or basic conditions.1. pH Control: Ensure the pH of your solution is maintained within a stable range, preferably close to neutral (pH 7), unless your experimental conditions require otherwise. Use appropriate buffer systems to maintain pH. 2. Temperature Control: Hydrolysis rates can increase with temperature. If possible, conduct your experiments at lower temperatures to minimize degradation. 3. Solvent Selection: If your experiment allows, consider using a non-aqueous solvent to prevent hydrolysis.
Is your compound degrading when exposed to air or oxidizing agents? Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products. This can be accelerated by the presence of oxygen, light, or oxidizing reagents.1. Inert Atmosphere: Store and handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation. 3. Avoid Oxidizing Agents: Ensure that your experimental setup is free from any potential oxidizing agents.
Are you seeing a loss of compound purity over time, even under seemingly stable conditions? General Decomposition: Prolonged storage, even under recommended conditions, can lead to slow degradation. The presence of impurities can sometimes catalyze decomposition.1. Proper Storage: Store this compound in a cool, dry, and dark place. For long-term storage, consider refrigeration or freezing, ensuring the container is tightly sealed to prevent moisture absorption upon warming. 2. Purity Check: Regularly check the purity of your stock material using analytical techniques like HPLC or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of structurally similar thiazolidine derivatives, the two primary degradation pathways for this compound are likely hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the carbon-nitrogen bond in the thiazolidine ring, leading to ring-opening. This process is often accelerated in acidic or basic aqueous solutions.

  • Oxidation: The sulfur atom in the thiazolidine ring can be oxidized, potentially forming a sulfoxide. This can be initiated by exposure to air (oxygen), light, or oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to minimize degradation. It is also beneficial to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: How can I monitor the stability of my this compound samples?

A3: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis and to identify volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on any degradation products that are formed.

Q4: I am observing a new peak in my HPLC chromatogram after storing my this compound solution. What could it be?

A4: A new peak in the HPLC chromatogram likely represents a degradation product. Depending on the storage conditions, this could be a product of hydrolysis or oxidation. To identify the new compound, you can use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or by isolating the peak and analyzing it via NMR.

Data Presentation

Stress Condition Expected Outcome for this compound (based on related compounds) Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, elevated temperature) Significant degradation expected.[1]Ring-opened products.
Basic Hydrolysis (e.g., 0.1 M NaOH, elevated temperature) Significant degradation expected.Ring-opened products.
Oxidative Stress (e.g., 3% H₂O₂, room temperature) Moderate to significant degradation expected.Sulfoxide derivatives.
Thermal Stress (e.g., 60-80°C) Degradation is likely, rate dependent on temperature and duration.[1]Various decomposition products.
Photostability (e.g., exposure to UV light) Potential for degradation, especially in solution.[1]Photo-oxidation or rearrangement products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 80°C) for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with a UV lamp) for a specified duration.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each sample compared to the control.

    • Identify and quantify any major degradation products.

Protocol 2: Representative Stability-Indicating HPLC Method

This is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for this type of compound.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective. A typical starting gradient could be from 20% to 80% organic solvent over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has significant absorbance (e.g., around 254 nm, to be determined by UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Mandatory Visualizations

DegradationPathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H₂O Oxidation Oxidation (O₂, Light, Oxidants) This compound->Oxidation [O] RingOpenedProduct Ring-Opened Product (e.g., N-(2-mercaptoethyl)benzylamine) Hydrolysis->RingOpenedProduct Sulfoxide This compound-1-oxide Oxidation->Sulfoxide

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Evaluation: - % Degradation - Impurity Profile Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Stereoselective Synthesis of 2-Phenylthiazolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of 2-phenylthiazolidine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for the stereoselective synthesis of this compound-4-carboxylic acid analogs?

A1: The most common method involves the condensation reaction of an amino acid, typically L-cysteine or its derivatives, with a substituted benzaldehyde.[1][2] This reaction takes advantage of the inherent chirality of the amino acid to induce stereoselectivity. The reaction is often carried out at room temperature in a mixed solvent system, such as ethanol and water, with a mild base like sodium bicarbonate.[1]

Q2: What are the primary factors that influence stereoselectivity in these syntheses?

A2: The key factors influencing stereoselectivity are the choice of chiral starting material (e.g., L-cysteine), the catalyst or chiral auxiliary used, reaction temperature, solvent, and the nature of the reactants.[3][4] For reactions involving chiral auxiliaries, the steric hindrance provided by the auxiliary directs the approach of the incoming reagents, thereby controlling the stereochemical outcome.[4][5] In catalytic asymmetric synthesis, the chiral environment created by the catalyst-substrate complex is crucial.[6][7]

Q3: My product appears to be a racemic mixture. What are the common causes of racemization?

A3: Racemization can occur if the stereocenter is labile under the reaction or workup conditions.[8] Common causes include the use of strong bases, elevated temperatures, or certain coupling reagents in subsequent derivatization steps.[9] For some thiazolidine derivatives, the rate of racemization is pH-dependent, increasing significantly with higher pH.[10] For instance, the activation of an amino acid's carboxyl group can increase the acidity of the α-proton, leading to epimerization in the presence of a base.[8][9]

Q4: How can I purify the desired stereoisomer from a mixture?

A4: Purification of stereoisomers is typically achieved through column chromatography on silica gel or by recrystallization.[11][12] For analytical purposes and to determine enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE) are effective methods.[10]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of this compound analogs.

Problem 1: Low Reaction Yield
Possible Cause Troubleshooting Step Recommendation
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent.Systematically vary one parameter at a time while keeping others constant. For thiazolidinone synthesis, refluxing in toluene for extended periods (e.g., 18 hours) has been shown to improve yields.[3] Monitor reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[11]
Impure Starting Materials Ensure the purity and dryness of all reactants and solvents.Use freshly distilled solvents and high-purity starting materials. Impurities can interfere with the reaction, leading to side products or low conversion.[11]
Reagent Stoichiometry Verify the molar ratios of the reactants and catalysts.An excess of one reagent, such as using 20 equivalents of thioglycolic acid to 1 equivalent of hydrazone in certain thiazolidinone syntheses, can significantly improve the yield.[3]
Problem 2: Poor Diastereoselectivity or Enantioselectivity
Possible Cause Troubleshooting Step Recommendation
Ineffective Chiral Auxiliary/Catalyst Select a more appropriate chiral auxiliary or catalyst system.For aldol reactions, N-acyl thiazolidin-2-ones have proven to be effective chiral auxiliaries, providing high diastereoselectivity when using titanium tetrachloride and a suitable base.[5] For catalytic approaches, screen different classes of organocatalysts (e.g., thioureas, squaramides) to find one that provides high enantiomeric excess for your specific substrate.[7]
Incorrect Enolate Geometry Modify conditions for enolate formation to favor a specific geometry.The choice of base and Lewis acid can influence the geometry of the enolate, which in turn dictates the stereochemical outcome of reactions like aldol additions. Using TiCl₄ with a hindered amine base like N,N-diisopropylethylamine (DIPEA) can favor a non-chelated transition state, leading to specific 'syn' aldol products.[5]
Racemization During Reaction Lower the reaction temperature and use a milder base.Racemization is often accelerated by heat and strong bases.[9] Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can help preserve the stereochemical integrity of the product. Using a non-nucleophilic, sterically hindered base can also minimize side reactions and epimerization.
Problem 3: Difficulty in Removing the Chiral Auxiliary
Possible Cause Troubleshooting Step Recommendation
Harsh Cleavage Conditions Employ milder conditions for auxiliary removal.Thiazolidin-2-one based auxiliaries are advantageous as the endocyclic sulfur atom facilitates cleavage under mild conditions. Nucleophilic species can be used to achieve removal through acyl substitution without affecting the newly formed stereocenters.[5]
Product Degradation Screen different nucleophiles for the cleavage reaction.Test various nucleophiles (e.g., lithium hydroperoxide, sodium methoxide) and solvents to find a system that efficiently cleaves the auxiliary while leaving the desired product intact.

Data Presentation

Table 1: Optimization of Reaction Parameters for Thiazolidin-4-one Synthesis

This table summarizes the effect of various parameters on the yield of 2-(4-methylphenyl)-3-[(1,3-dimethylxanthin-7-yl)acetamido]thiazolidine-4-one.

Parameter Varied Condition Yield (%) Reference
Molar Ratio (Hydrazone:Thioglycolic Acid) 1:1065[3]
1:1578[3]
1:2092[3]
Solvent Ethanol55[3]
Toluene92[3]
DMF70[3]
Temperature 80 °C68[3]
100 °C81[3]
120 °C (Reflux)92[3]
Reaction Time 8 hours60[3]
12 hours75[3]
18 hours92[3]

Table 2: Diastereoselectivity in Aldol Reaction using N-propionyl-(4S)-benzylthiazolidin-2-one

This table shows the diastereomeric ratio (d.r.) of aldol products from the reaction of the chlorotitanium enolate of N-propionyl-(4S)-benzylthiazolidin-2-one with various aryl aldehydes.

Aryl Aldehyde 'Evans syn' : 'non-Evans syn' (d.r.) Yield (%) Reference
Benzaldehyde93:785[5]
4-Nitrobenzaldehyde97:390[5]
4-Chlorobenzaldehyde95:588[5]
4-Methoxybenzaldehyde85:1582[5]
2-Naphthaldehyde90:1084[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-(Substituted phenyl)thiazolidine-4-carboxylic Acid [1]

  • Preparation of Cysteine Solution: Dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in water. Add sodium bicarbonate (1.0 eq) to the mixture with stirring until the effervescence ceases.

  • Preparation of Aldehyde Solution: In a separate flask, dissolve the appropriately substituted benzaldehyde (1.0 eq) in ethanol.

  • Reaction: Add the aldehyde solution to the cysteine mixture.

  • Stirring: Stir the reaction mixture at room temperature for 2.5 to 12 hours. The formation of a white precipitate indicates product formation.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with cold water and then with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum desiccator. The yield typically ranges from 40% to 90%.

Protocol 2: Asymmetric Aldol Addition Using a Thiazolidin-2-one Auxiliary [5]

  • Setup: To a flame-dried, argon-purged flask, add a solution of N-propionyl-(4S)-benzylthiazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add titanium tetrachloride (TiCl₄, 1.5 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.6 eq). Stir the resulting dark red solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Cool the mixture to -78 °C and add the desired aryl aldehyde (1.2 eq) dissolved in DCM.

  • Reaction: Stir the reaction at -78 °C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

G start Starting Materials (L-Cysteine, Benzaldehyde) reaction Condensation Reaction (Solvent, Base, Temp) start->reaction crude Crude Product (Mixture of Stereoisomers) reaction->crude Yield: 40-90% purification Purification (Chromatography/Recrystallization) crude->purification final Pure Stereoisomer purification->final Isolate desired product analysis Stereochemical Analysis (Chiral HPLC, NMR) final->analysis Confirm structure & purity

Caption: General workflow for the stereoselective synthesis of this compound analogs.

G start Problem: Poor Stereoselectivity q_temp Is reaction temp. optimized and low? start->q_temp a_temp_yes Yes q_temp->a_temp_yes a_temp_no No q_temp->a_temp_no q_base Is a mild, non-nucleophilic base being used? a_temp_yes->q_base sol_temp Action: Lower temperature (e.g., -78°C to 0°C) a_temp_no->sol_temp end_node Stereoselectivity Improved sol_temp->end_node a_base_yes Yes q_base->a_base_yes a_base_no No q_base->a_base_no q_catalyst Is the chiral auxiliary/ catalyst effective for this substrate? a_base_yes->q_catalyst sol_base Action: Switch to a milder base (e.g., DIPEA, Pyridine) a_base_no->sol_base sol_base->end_node a_catalyst_no No q_catalyst->a_catalyst_no sol_catalyst Action: Screen alternative auxiliaries or catalysts a_catalyst_no->sol_catalyst sol_catalyst->end_node

Caption: Troubleshooting flowchart for addressing poor stereoselectivity.

G cluster_0 Role of Chiral Auxiliary in Aldol Reaction auxiliary Chiral Auxiliary (e.g., Thiazolidin-2-one) substrate N-Acyl Substrate auxiliary->substrate Attached to substrate enolate Chiral Enolate Formation (Base, Lewis Acid) substrate->enolate transition Diastereoselective Transition State enolate->transition Reacts with aldehyde Aldehyde aldehyde->transition product Aldol Adduct (New Stereocenters Formed) transition->product Forms product with controlled stereochemistry cleavage Auxiliary Cleavage product->cleavage cleavage->auxiliary Recovered final Chiral Product cleavage->final

Caption: Logical diagram showing the role of a chiral auxiliary in controlling stereochemistry.

References

Technical Support Center: Refining Purification Protocols for Highly Pure 2-Phenylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2-Phenylthiazolidine. Our aim is to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often attempted first, as it can be a simpler and more scalable technique. Column chromatography is employed when recrystallization fails to remove closely related impurities or when a very high degree of purity is required.

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Typical impurities can include unreacted starting materials such as benzaldehyde and 2-aminoethanethiol, side-products from the reaction, and solvents used in the synthesis. The specific impurities will depend on the synthetic route employed. For instance, oxidation of the thiazolidine ring or side reactions involving the starting materials can lead to various byproducts.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is commonly assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A sharp melting point is also a good indicator of high purity for solid samples.[1][2]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a white to off-white solid or a colorless oil.[2] The melting point for solid this compound derivatives can vary, but for the parent compound, it is important to consult reliable literature sources for the expected range. For example, a derivative, this compound-4-carboxylic acid, has a reported melting point of 163-165°C.[3]

Q5: Are there any stability or storage concerns for purified this compound?

A5: Thiazolidine derivatives can be susceptible to hydrolysis and oxidation. Therefore, it is recommended to store highly pure this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize degradation. Some thiazolidine compounds have been noted to decompose over time, especially in solution.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good, and the product remains in the mother liquor. - Too much solvent was used. - The cooling process was too rapid, leading to impure crystals.- Experiment with different solvent systems, including mixed solvents (e.g., ethanol/water, ethyl acetate/hexane). - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Persistent Impurities After Recrystallization (Visible on TLC/HPLC) - Impurities have similar solubility to the product in the chosen solvent. - The impurity co-crystallizes with the product.- Try a different recrystallization solvent or a multi-step recrystallization with different solvents. - If impurities persist, column chromatography is the recommended next step.[1][2]
Oily Product Instead of Solid Crystals - The product may have a low melting point. - Presence of impurities that are oils or depress the melting point.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the oil using column chromatography to remove impurities. - Confirm the expected physical state of your specific this compound derivative from the literature.
Streaking on TLC Plate - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel. - The sample is degrading on the silica plate.- Dilute the sample before spotting it on the TLC plate. - Add a small amount of a polar solvent like methanol or acetic acid to the developing solvent system. - Run the TLC quickly and consider using a different stationary phase if degradation is suspected.
Multiple Spots on TLC After Column Chromatography - Inadequate separation due to an inappropriate solvent system. - Column was overloaded with the crude sample. - The fractions were not collected carefully.- Optimize the solvent system using TLC before running the column. A good Rf value for the product is typically between 0.2 and 0.4. - Use an appropriate amount of crude product for the size of the column (typically a 1:30 to 1:50 ratio of crude product to silica gel by weight). - Collect smaller fractions and analyze them by TLC before combining.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of solid this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound derivatives found in the literature. This data can serve as a benchmark for your own experiments.

Derivative Reactants Solvent Reaction Time Temperature Yield (%) Purification Method Reference
This compound-4-carboxylic acidL-cysteine, BenzaldehydeWater/Ethanol1 hourRoom Temp.96.4Recrystallization[5]
3-Phenyl-thiazolidine-2-thioneThiazolidine-2-thione, BromobenzeneEthanol16 hours80°C66.7Column Chromatography[2]
(2R,4R)-tert-Butyl 4-(...)-2-phenylthiazolidine-3-carboxylateCarboxylic acid 4Not SpecifiedNot SpecifiedNot Specified65 (over 2 steps)Column Chromatography[1]

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in the purification of this compound.

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Assessment (TLC/HPLC) recrystallization->purity_check1 pure_product1 Pure Product purity_check1->pure_product1 Pure impure1 Impure purity_check1->impure1 Impure column_chromatography Column Chromatography impure1->column_chromatography purity_check2 Purity Assessment (TLC/HPLC) column_chromatography->purity_check2 pure_product2 Pure Product purity_check2->pure_product2 Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempt check_purity Is the product pure? start->check_purity end Purification Successful check_purity->end Yes recrystallization_fail Recrystallization Failed check_purity->recrystallization_fail No troubleshoot_recrystallization Change Solvent / Conditions recrystallization_fail->troubleshoot_recrystallization column_chromatography Perform Column Chromatography recrystallization_fail->column_chromatography troubleshoot_recrystallization->start column_chromatography->start

Caption: A logical diagram for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Phenylthiazolidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 2-phenylthiazolidine and its diverse analogs. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant signaling pathways to offer a clear and objective overview of their therapeutic potential.

The thiazolidine scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its derivatives, this compound and its analogs have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. This guide delves into the comparative biological activities of these compounds, presenting quantitative data, experimental protocols, and mechanistic insights to aid in the ongoing research and development of novel therapeutics.

Comparative Biological Activity Data

The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the thiazolidine core. The following tables summarize the quantitative data from various studies, offering a comparative look at their anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs has been evaluated using various in vitro and in vivo models. A common in vivo assay is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. In vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes, provide insights into the mechanism of action.

Compound/AnalogAssayModelIC50 / % InhibitionReference CompoundReference IC50 / % Inhibition
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative (7d)In vitro anti-inflammatory-IC50: 1.27 µg/mL--
Thiazolidinone derivatives (3a, 3b, 3f, 3g, 3j)COX-2 InhibitionColorimetric enzyme assay55.76%, 61.75%, 46.54%, 43.32%, 49.77% inhibitionCelecoxib-
Thiazolidin-4-one derivatives (B1, B2, B5, B6, B8)COX-2 Inhibition-Maximum inhibitionNimesulide-

Table 1: Comparative anti-inflammatory activity of this compound analogs.[1][2]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound analogs are typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The broth microdilution method is a standard technique used for this evaluation.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7c, 7d)E. coli, S. aureus, B. subtilis6.25Ciprofloxacin-
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7a, 7b, 7e)R. oryzae3.125Fluconazole-
2,3-diaryl-thiazolidin-4-ones (Compound 5)Gram-positive & Gram-negative bacteria0.008–0.06Ampicillin-
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteria2 - 16--

Table 2: Comparative antimicrobial and antifungal activity of this compound analogs.[1][3][4]

Anticancer Activity

The anticancer potential of this compound analogs has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their cytotoxic effects. A significant mechanism of action for many of these analogs is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Compound/AnalogCell LineIC50 (µM)TargetReference CompoundReference IC50 (µM)
3-(4-(4-aminophenylsulfonyl)phenyl)-2-(4-chlorophenyl)-4-oxothiazolidin-5-yl) acetic acid (TD7)HeLa>100---
2-(3-(4-(4-aminophenylsulfonyl) phenyl)-4-oxo-2-(4-nitrophenyl)thiazolidin-5-yl) acetic acid (TD1)HeLa----
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Leukemia SR2.04---
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Non-small cell lung cancer NCI-H5221.36---
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Colon cancer COLO 2051.64---
Thiazolidine-2,4-dione derivative (14a)Caco-21.5VEGFR-2Sorafenib53.65 nM
Thiazolidine-2,4-dione derivative (10a)-65.16 nMVEGFR-2Sorafenib53.65 nM
Thiazolidine-2,4-dione derivative (5g)-0.080VEGFR-2Sorafenib0.084
Thiazolidine-2,4-dione derivative (4g)-0.083VEGFR-2Sorafenib0.084
Thiazolidine-2,4-dione derivative (4f)-0.095VEGFR-2Sorafenib0.084

Table 3: Comparative anticancer activity of this compound analogs.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound analogs.

Carrageenan-Induced Paw Edema in Rats (In vivo Anti-inflammatory Assay)

This widely used model assesses the acute anti-inflammatory activity of compounds.[2]

  • Animal Model: Wistar albino rats of either sex (150-200g) are used.

  • Compound Administration: Test compounds, suspended in 0.5% carboxymethyl cellulose (CMC), are administered orally at a dose of 100 mg/kg body weight. The control group receives only the vehicle (0.5% CMC), and the standard group receives a reference drug like Nimesulide (50 mg/kg).

  • Induction of Edema: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan solution in normal saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method (Antimicrobial Susceptibility Testing)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay (In vitro Cytotoxicity Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

VEGFR-2 Kinase Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: The assay typically utilizes a purified recombinant VEGFR-2 enzyme, a substrate peptide, and ATP. The inhibitory effect of the compounds is measured by quantifying the amount of phosphorylated substrate.

  • Procedure: The VEGFR-2 enzyme, test compound, and substrate are pre-incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is detected using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound analogs is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A This compound Analogs Synthesis B MTT Assay on Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) A->B Test Compounds C Determination of IC50 Values B->C Data Analysis D VEGFR-2 Kinase Inhibition Assay C->D Lead Compounds F Cell Cycle Analysis C->F G Apoptosis Assays C->G E Determination of VEGFR-2 IC50 D->E H Xenograft Animal Model E->H Promising Inhibitors I Tumor Growth Inhibition H->I

Caption: Workflow for anticancer drug discovery with this compound analogs.

G VEGF/VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Analog This compound Analog Analog->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by this compound analogs.

G Inflammatory Cascade and COX Inhibition CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 Acts on ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX COX-1 / COX-2 ArachidonicAcid->COX Substrate for Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Analog This compound Analog Analog->COX Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: Mechanism of anti-inflammatory action via COX inhibition.

References

2-Phenylthiazolidine Derivatives Emerge as Potent Anticancer Agents in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent anticancer assays reveals that 2-phenylthiazolidine derivatives, particularly those based on the 4-thiazolidinone and thiazolidine-2,4-dione scaffolds, demonstrate significant cytotoxic activity against a broad spectrum of cancer cell lines. These compounds often outperform other thiazolidine derivatives, showcasing lower IC50 values and exhibiting distinct mechanisms of action that include apoptosis induction and inhibition of key signaling pathways crucial for cancer progression.

Thiazolidinones, a versatile class of heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] Among these, derivatives featuring a phenyl group at the 2-position of the thiazolidine ring have been a particular focus of investigation, with numerous studies highlighting their potent anti-proliferative effects.[3][4][5] This guide provides a comparative overview of the anticancer performance of this compound derivatives against other analogues, supported by experimental data and methodological insights.

Comparative Anticancer Activity

Recent studies have systematically evaluated various thiazolidine derivatives against multiple human cancer cell lines. The data, summarized in the tables below, consistently underscore the efficacy of 2-phenyl substituted compounds. For instance, in a study evaluating a series of novel 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, compound (R)-8i displayed remarkable potency against osteosarcoma cells with an IC50 value of 21.9 nM.[5] Other studies have also reported low micromolar to nanomolar activity for this compound derivatives against breast, colon, lung, and cervical cancer cell lines.[1][3]

Table 1: Comparative in vitro cytotoxicity of this compound Derivatives
Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
2-Phenylthiazolidin-4-one Derivatives
(R)-8iMNNG/HOS (Osteosarcoma)0.0219[5]
Compound 6d MDA-MB-231 (Breast)Superior to Gemcitabine[3]
Compound PP2 HeLa (Cervical)Most significant in series[4]
Thiazolidine-2,4-dione Derivatives
Compound 5d MDA-MB-468 (Breast)1.11[6]
Compound 5d RXF 393 (Renal)1.15[6]
Compound 5d NCI-H522 (Non-small cell lung)1.36[6]
Compound 28 MCF-7 (Breast)2.1 ± 0.5[1]
Compound 28 HeLa (Cervical)3.2 ± 0.5[1]
Other Thiazolidinone Derivatives
Les-6009A549 (Lung)Potent inhibitory activity[7][8]
Les-3166A549, SH-SY5Y, CACO-2Increased caspase-3 activity[7][8]
Compound 24 A549 (Lung)6.1[9]
Compound 22 HepG-2 (Liver)11.8 ± 1.95[1]
Compound 23 MCF-7 (Breast)13.0 ± 2.28[1]

Key Experimental Protocols

The evaluation of the anticancer potential of these thiazolidine derivatives primarily relies on standardized in vitro assays. A commonly employed method is the MTT assay, which assesses cell viability.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.[10]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound derivatives are attributed to their ability to modulate various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

One of the key mechanisms involves the induction of the intrinsic apoptotic pathway. Some derivatives have been shown to increase the production of reactive oxygen species (ROS) and enhance the activity of caspase-3, a crucial executioner caspase in apoptosis.[7][8] Furthermore, certain thiazolidine-2,4-dione derivatives are known to target the vascular endothelial growth factor receptor 2 (VEGFR-2), thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.[11]

Below are diagrams illustrating a generalized experimental workflow for anticancer drug screening and a simplified representation of the apoptosis induction pathway.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture B Compound Treatment (Thiazolidine Derivatives) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C E Apoptosis Assay (e.g., Caspase-3 Activity) B->E F Cell Cycle Analysis B->F D Determine IC50 Values C->D G Signaling Pathway Analysis (e.g., Western Blot) E->G F->G

Caption: A typical workflow for evaluating the anticancer properties of novel compounds.

G Simplified Apoptosis Induction Pathway Thiazolidine This compound Derivative ROS Increased ROS Production Thiazolidine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via ROS production.

Conclusion

The available data strongly suggest that this compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against a wide range of cancer cell lines, coupled with their ability to induce apoptosis through well-defined signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on elucidating the full spectrum of their molecular targets.

References

Unraveling the Cytoprotective Mechanism of 2-Phenylthiazolidine: A Comparative Guide Validated by Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Phenylthiazolidine's performance with alternative cytoprotective agents. We delve into its mechanism of action, validated through mutagenesis, and present supporting experimental data and detailed protocols to facilitate further research and development.

This compound, a synthetic thiazolidine derivative, has emerged as a promising cytoprotective agent. Its mechanism of action is primarily attributed to its role as a prodrug of L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By replenishing intracellular cysteine levels, this compound enhances the cell's capacity to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide explores the validation of this mechanism through the lens of mutagenesis studies targeting the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway: A Central Hub for Cytoprotection

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for proteasomal degradation. However, in the presence of oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This transcriptional activation leads to the production of a battery of antioxidant and detoxifying enzymes, including the catalytic and modifier subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-PT This compound Cysteine L-Cysteine 2-PT->Cysteine Non-enzymatic ring opening GSH Glutathione (GSH) Cysteine->GSH GCL Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binding Keap1->Nrf2_cyto Dissociation Cul3 Cul3-E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Cysteine Modification ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes Transcription

Figure 1: The Keap1-Nrf2 signaling pathway and the proposed mechanism of this compound.

Comparative Performance of Cysteine Prodrugs

To objectively evaluate the efficacy of this compound, we compare its performance with two well-established cysteine prodrugs: N-acetylcysteine (NAC) and 2-oxothiazolidine-4-carboxylate (OTC).

Parameter This compound N-Acetylcysteine (NAC) 2-Oxothiazolidine-4-carboxylate (OTC) Reference(s)
Mechanism of Cysteine Release Non-enzymatic ring openingEnzymatic deacetylationEnzymatic conversion by 5-oxoprolinase[1]
Bioavailability Generally good due to lipophilicityModerate, subject to first-pass metabolismVariable, limited by uptake and intracellular conversion rate[1]
GSH Replenishment in Neurons Not explicitly reportedEffective in increasing neuronal GSHIneffective in increasing neuronal GSH in some studies[2]
GSH Replenishment in Hepatocytes Proposed to be effectiveEffectiveLimited by uptake and conversion rate[1]
Reported Cytotoxicity (IC50) Varies by cell line and derivative (e.g., 0.34 µM - 79.82 µg/ml for related thiazolidines)Generally low toxicityLow toxicity[3][4][5]

Validation through Mutagenesis: Targeting Keap1 Cysteine Residues

Site-directed mutagenesis is a powerful tool to validate the specific molecular interactions driving the activation of the Nrf2 pathway. By substituting key cysteine residues in Keap1 with a non-reactive amino acid like serine, researchers can pinpoint which residues are essential for sensing oxidative stress and for the action of Nrf2-activating compounds.

Studies have shown that mutating specific cysteine residues in Keap1, such as C151, C273, and C288, can abolish its ability to repress Nrf2, leading to constitutive activation of the pathway.[6][7] Conversely, mutating these "sensor" cysteines can render cells unresponsive to certain Nrf2 activators, confirming that these compounds exert their effects through direct modification of Keap1.

While direct mutagenesis studies on this compound's interaction with Keap1 are not yet widely published, a logical experimental workflow to validate its mechanism would involve the following steps:

Start Start Mutagenesis Site-Directed Mutagenesis of Keap1 (e.g., C151S) Start->Mutagenesis Transfection Transfect Cells with Wild-Type or Mutant Keap1 and ARE-Luciferase Reporter Mutagenesis->Transfection Treatment Treat Cells with This compound Transfection->Treatment Luciferase_Assay Measure Luciferase Activity (Nrf2 Activation) Treatment->Luciferase_Assay GSH_Assay Measure Intracellular GSH Levels Treatment->GSH_Assay Viability_Assay Assess Cell Viability under Oxidative Stress Treatment->Viability_Assay Analysis Compare Results between Wild-Type and Mutant Keap1 Luciferase_Assay->Analysis GSH_Assay->Analysis Viability_Assay->Analysis Conclusion Validate Mechanism Analysis->Conclusion

References

A Comparative In Vitro Analysis of 2-Phenylthiazolidine Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 2-phenylthiazolidine derivatives against standard drugs. The data presented is a synthesis of findings from various studies and is intended to offer insights into the potential therapeutic applications of this class of compounds. It is important to note that much of the available in vitro data pertains to derivatives of this compound, rather than the parent compound itself. The information for the derivatives is presented here as an indicator of the potential activities of the this compound scaffold.

Data Presentation

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The results, expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals), are compared with the standard antioxidant, ascorbic acid.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Standard Drug (Ascorbic Acid) IC50 (µg/mL)
2-(substituted phenyl)thiazolidine-4-carboxamide (3d)18.17[1]7.83[1]
2-(substituted phenyl)thiazolidine-4-carboxamide (1d)18.27[1]7.83[1]

Note: The presented data is for substituted derivatives of this compound. The parent compound, this compound, has not been extensively studied for its antioxidant activity in the reviewed literature.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The in vitro inhibitory activity of this compound derivatives against mushroom tyrosinase is compared with kojic acid, a well-known tyrosinase inhibitor.

CompoundMushroom Tyrosinase Inhibition IC50 (µM)Standard Drug (Kojic Acid) IC50 (µM)
2-(substituted phenyl)thiazolidine-4-carboxamide (3c)16.5[1][2]15.9[1][2]
(2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g)Showed 66.47% inhibition at 20 µM[3][4]-

Note: The data is for substituted derivatives of this compound. The inhibitory potential of the unsubstituted this compound has not been specifically reported in the reviewed studies.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Test compounds and the standard (ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

Mushroom Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Sample Preparation: Test compounds and the standard (kojic acid) are dissolved in an appropriate solvent to prepare stock solutions, followed by serial dilutions.

  • Reaction Mixture: The reaction mixture typically contains the tyrosinase enzyme, the test compound at various concentrations, and the buffer.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate to the mixture.

  • Absorbance Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_c - V_s) / V_c] * 100 where V_c is the rate of the control reaction (without inhibitor) and V_s is the rate of the reaction with the inhibitor.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mixing Mix Sample and DPPH Solution DPPH_sol->Mixing Sample_sol Sample/Standard (Serial Dilutions) Sample_sol->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Abs_measure Measure Absorbance (at 517 nm) Incubation->Abs_measure Calc Calculate % Inhibition Abs_measure->Calc IC50_det Determine IC50 Calc->IC50_det

Caption: Experimental workflow for the DPPH radical scavenging assay.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

References

Unveiling the Anticancer Potential of 2-Phenylthiazolidine: A Cross-Validation Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound 2-Phenylthiazolidine and its derivatives have emerged as a promising class of molecules in anticancer research. Exhibiting a broad spectrum of bioactivity, these compounds have been shown to effectively inhibit the proliferation of various cancer cell lines. This guide provides a comprehensive cross-validation of the bioactivity of this compound derivatives, summarizing key experimental data and detailing the methodologies used to assess their anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Comparative Bioactivity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Derivative 1 MCF-7Breast Cancer0.54[1]
HepG2Liver Cancer0.24[1]
Derivative 2 MCF-7Breast Cancer13.0[1]
HepG2Liver Cancer18.9[1]
Derivative 3 HeLaCervical Cancer3.2[1]
MCF-7Breast Cancer2.1[1]
LNCaPProstate Cancer2.9[1]
A549Lung Cancer4.6[1]
Derivative 4 Caco-2Colorectal Cancer1.5[2]
HepG2Liver Cancer31.5[2]
Derivative 5 MCF-7Breast Cancer22.04[3]
Caco-2Colorectal Cancer45.91[3]
HepG2Liver Cancer34.94[3]
Derivative 6 A549Lung Cancer0.59[3]
HeLaCervical Cancer0.53[3]
MCF-7Breast Cancer0.47[3]
Compound 22 HepG2Liver Cancer2.04[4]
MCF-7Breast Cancer1.21[4]
Compound 14b MCF-7Breast Cancer0.85[5]

Key Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A novel thiazolidine compound, ALC67, demonstrated potent cytotoxic activity by inducing apoptosis through a caspase-9 dependent pathway, which is a key component of the intrinsic pathway.[6] This process involves the activation of a cascade of caspase enzymes that ultimately leads to the dismantling of the cell. Furthermore, some derivatives have been shown to modulate the expression of key apoptotic proteins, such as the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.[2][7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been observed to halt the progression of the cell cycle, primarily at the G1 or SubG1/G1 phases.[6][8] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time, then harvested by trypsinization and washed with cold PBS.[4]

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.[6]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[4][6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[2][10]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark at room temperature for 30 minutes.[2][10]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA histogram.[10]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with the this compound derivative, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][3]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Bioactivity Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in Plates treatment Treat with this compound Derivatives cell_seeding->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay cell_cycle_assay PI Staining for Cell Cycle Analysis treatment->cell_cycle_assay ic50 Calculate IC50 Values mtt_assay->ic50 flow_cytometry Flow Cytometry Data Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry statistical_analysis Statistical Analysis ic50->statistical_analysis flow_cytometry->statistical_analysis

Caption: A typical workflow for assessing the bioactivity of this compound derivatives.

G Intrinsic (Mitochondrial) Apoptosis Pathway This compound This compound Bax Bax/Bak Activation This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.

G Extrinsic (Death Receptor) Apoptosis Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) This compound->DeathReceptor FADD FADD DeathReceptor->FADD Casp8 Pro-Caspase-8 FADD->Casp8 DISC DISC Formation FADD->DISC Casp8->DISC ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Casp3 Pro-Caspase-3 ActiveCasp8->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: The extrinsic pathway of apoptosis potentially modulated by this compound.

References

In Vivo Validation of Thiazolidine Derivatives: A Comparative Guide to Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of thiazolidine derivatives, focusing on the well-researched neuroprotective agent Pioglitazone. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the underlying signaling pathways.

While the parent compound 2-Phenylthiazolidine shows therapeutic promise in preliminary studies, a substantial body of in vivo research has focused on its derivatives, particularly those within the thiazolidinedione class. Pioglitazone, a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), has emerged as a significant candidate for neuroprotection in preclinical models of Parkinson's disease and ischemic stroke. This guide will compare the in vivo efficacy of Pioglitazone against other relevant neuroprotective agents, Rasagiline for Parkinson's disease and Edaravone for ischemic stroke, providing a framework for evaluating their therapeutic potential.

Comparative Efficacy in a Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely utilized preclinical model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease. The following tables summarize the comparative efficacy of Pioglitazone and Rasagiline in this model.

Table 1: Behavioral Outcomes in the MPTP Mouse Model

Treatment GroupDoseAdministration RouteKey Behavioral TestOutcome Measure% Improvement vs. MPTP Control
MPTP Control--Rotarod TestLatency to fall (seconds)-
Pioglitazone20 mg/kgOral gavageRotarod TestIncreased latency to fall~35-45%
Rasagiline1 mg/kgSubcutaneousRotarod TestIncreased latency to fall~40-50%[1]
MPTP Control--Open Field TestRearing frequency-
Pioglitazone20 mg/kgOral gavageOpen Field TestIncreased rearing frequency~30-40%
Rasagiline1 mg/kgSubcutaneousOpen Field TestIncreased rearing frequency~35-45%[1]

Table 2: Neuroprotective Effects in the MPTP Mouse Model

Treatment GroupDoseAdministration RouteEndpointOutcome Measure% Protection vs. MPTP Control
MPTP Control--Tyrosine Hydroxylase (TH)+ Neurons in Substantia NigraNumber of TH+ neurons-
Pioglitazone20 mg/kgOral gavageTyrosine Hydroxylase (TH)+ Neurons in Substantia NigraIncreased number of TH+ neurons~40-50%
Rasagiline1 mg/kgSubcutaneousTyrosine Hydroxylase (TH)+ Neurons in Substantia NigraIncreased number of TH+ neurons~35%[1]
MPTP Control--Striatal Dopamine LevelsDopamine concentration (ng/mg tissue)-
Pioglitazone20 mg/kgOral gavageStriatal Dopamine LevelsIncreased dopamine concentration~50-60%
Rasagiline1 mg/kgSubcutaneousStriatal Dopamine LevelsIncreased dopamine concentration~45-55%

Comparative Efficacy in an Ischemic Stroke Model

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard preclinical model for evaluating the efficacy of neuroprotective agents in ischemic stroke. The tables below compare the effects of Pioglitazone and Edaravone in this model.

Table 3: Neurological and Infarct Size Outcomes in the MCAO Rat Model

Treatment GroupDoseAdministration RouteNeurological Deficit Score (NDS)% Reduction in NDS vs. MCAO ControlInfarct Volume (mm³)% Reduction in Infarct Volume vs. MCAO Control
MCAO Control--4.1 ± 0.3-250 ± 25-
Pioglitazone1 mg/kgIntraperitoneal2.5 ± 0.4~39%[2]145 ± 20~42%[2]
Edaravone3 mg/kgIntravenous2.8 ± 0.5~32%160 ± 22~36%[3]

Experimental Protocols

MPTP-Induced Parkinson's Disease Model in Mice
  • Animal Model : Male C57BL/6 mice, 8-10 weeks old, are typically used.

  • MPTP Administration : MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.

  • Drug Administration :

    • Pioglitazone : Administered orally (e.g., by gavage) at a dose of 20 mg/kg daily, starting 3 days before MPTP administration and continuing for the duration of the experiment (typically 7-21 days post-MPTP).

    • Rasagiline : Administered subcutaneously at a dose of 1 mg/kg daily, with a similar treatment schedule to Pioglitazone.

  • Behavioral Assessment :

    • Rotarod Test : Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded. This assesses motor coordination and balance.

    • Open Field Test : Spontaneous locomotor activity, including distance traveled and rearing frequency, is monitored in an open arena to assess exploratory behavior and motor function.

  • Neurochemical and Histological Analysis :

    • High-Performance Liquid Chromatography (HPLC) : Striatal tissue is dissected and analyzed for dopamine and its metabolites (DOPAC and HVA) to quantify the extent of dopaminergic depletion.

    • Immunohistochemistry : Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra pars compacta (SNc).

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model : Male Sprague-Dawley or Wistar rats, weighing 250-300g, are commonly used.

  • MCAO Procedure :

    • Anesthesia is induced (e.g., with isoflurane).

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a nylon monofilament suture with a blunted tip is introduced into the ICA via the ECA stump.

    • The filament is advanced intracranially to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Drug Administration :

    • Pioglitazone : Administered intraperitoneally at a dose of 1 mg/kg, typically 24 hours before and again at the time of MCAO.[2]

    • Edaravone : Administered as an intravenous infusion (3 mg/kg) immediately after the onset of reperfusion.[3]

  • Assessment of Outcomes :

    • Neurological Deficit Scoring (NDS) : A graded scoring system (e.g., 0-5 scale) is used to assess motor deficits at 24 hours post-MCAO.

    • Infarct Volume Measurement : At the end of the experiment (e.g., 24 or 48 hours post-MCAO), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is then quantified.

Signaling Pathways and Experimental Workflows

Pioglitazone's Neuroprotective Signaling Pathway

Pioglitazone primarily exerts its neuroprotective effects through the activation of PPARγ. This leads to a cascade of downstream events including the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of antioxidant response elements.

Pioglitazone_Pathway Pioglitazone Pioglitazone PPARG PPARγ Pioglitazone->PPARG activates NFkB NF-κB PPARG->NFkB inhibits ARE Antioxidant Response Element (ARE) PPARG->ARE activates Inflammation Neuroinflammation NFkB->Inflammation promotes Neuroprotection Neuroprotection Inflammation->Neuroprotection Antioxidant_Genes Antioxidant Genes (e.g., Nrf2, HO-1) ARE->Antioxidant_Genes upregulates Antioxidant_Genes->Neuroprotection

Caption: Pioglitazone's activation of PPARγ leads to neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for preclinical in vivo validation of a neuroprotective compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Animal Model Selection (e.g., MPTP mice, MCAO rats) Drug_Admin Drug Administration (Test Compound vs. Comparator vs. Vehicle) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (e.g., Rotarod, NDS) Drug_Admin->Behavioral Histology Histological Analysis (e.g., TH Staining, TTC Staining) Drug_Admin->Histology Biochemistry Biochemical Analysis (e.g., HPLC for Neurotransmitters) Drug_Admin->Biochemistry Data_Analysis Data Analysis and Statistical Comparison Behavioral->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: A generalized workflow for in vivo neuroprotection studies.

References

Comparing the efficacy of different 2-Phenylthiazolidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-phenylthiazolidine, a heterocyclic compound with a range of applications in medicinal chemistry, can be achieved through various methods. This guide provides a comparative overview of the efficacy of different synthetic approaches, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method based on performance metrics such as reaction yield, time, and conditions.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for different methods of this compound synthesis, primarily from the reaction of benzaldehyde and cysteamine or its derivatives. These methods highlight the trade-offs between reaction time, yield, and the required equipment.

MethodReactantsSolventCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
Conventional Heating Benzaldehyde, Cysteamine HydrochlorideEthanolTriethylamineReflux (78 °C)4-7 hours~70-85General Procedure
Microwave-Assisted Benzaldehyde, CysteamineDMFAcetic Acid120 °C8-10 minutes>90[1]
Ultrasound-Assisted Aromatic Aldehydes, 2-aminopyridine, Mercaptoacetic acidNone (neat)Lewis Acid (for some substrates)Room Temperature20-22 minutes86-93[2]
Solvent-Free Aromatic amines, Aryl isothiocyanates, Ethyl bromoacetateNone (neat)Guanine-functionalized SBA-16Room TemperatureNot SpecifiedGood[1]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below. These protocols are representative of each technique and can be adapted for specific laboratory settings.

Method 1: Conventional Heating

This method represents a traditional approach to the synthesis of this compound.

Reactants:

  • Benzaldehyde

  • Cysteamine Hydrochloride

  • Triethylamine

  • Ethanol

Procedure:

  • To a solution of cysteamine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Microwave-Assisted Synthesis

This one-pot synthesis significantly reduces the reaction time compared to conventional heating.[1]

Reactants:

  • Benzaldehyde

  • Cysteamine

  • Dimethylformamide (DMF)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe vessel, combine benzaldehyde (1.0 eq), cysteamine (1.0 eq), and a catalytic amount of glacial acetic acid in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 8-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield pure this compound.

Method 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an efficient and often catalyst-free method for the synthesis of thiazolidine derivatives.[2]

Reactants:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., 2-aminopyridine)

  • Mercaptoacetic acid

Procedure:

  • In a suitable vessel, mix the aromatic aldehyde (1.0 eq), amine (1.0 eq), and mercaptoacetic acid (1.0 eq).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture at room temperature for 20-22 minutes. For certain substrates, a Lewis acid catalyst may be required to achieve high yields.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase and remove the solvent in vacuo.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Method cluster_purification Workup & Purification Benzaldehyde Benzaldehyde Reaction Condensation/ Cyclization Benzaldehyde->Reaction Cysteamine Cysteamine/Derivative Cysteamine->Reaction Workup Extraction/ Filtration Reaction->Workup Conventional Conventional Heating Conventional->Reaction Heat Microwave Microwave Irradiation Microwave->Reaction MW Ultrasound Ultrasound Irradiation Ultrasound->Reaction US Purification Column Chromatography/ Recrystallization Workup->Purification Product This compound Purification->Product

General workflow for this compound synthesis.

Efficacy_Comparison cluster_methods Synthesis Methods cluster_metrics Performance Metrics Conventional Conventional Heating Time Reaction Time Conventional->Time Long Yield Product Yield Conventional->Yield Moderate-Good Conditions Reaction Conditions Conventional->Conditions High Temp Microwave Microwave-Assisted Microwave->Time Very Short Microwave->Yield High Microwave->Conditions High Temp Ultrasound Ultrasound-Assisted Ultrasound->Time Short Ultrasound->Yield High Ultrasound->Conditions Room Temp

Comparison of efficacy for synthesis methods.

References

Unveiling Potent Tyrosinase Inhibitors: A Head-to-Head Comparison of 2-Phenylthiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel enzyme inhibitors is a perpetual endeavor. This guide provides a comprehensive, data-driven comparison of a series of 2-Phenylthiazolidine derivatives against the well-established enzyme, mushroom tyrosinase, a key player in melanin biosynthesis. The following analysis, supported by experimental data, aims to illuminate the therapeutic potential of these compounds.

Data Summary: A Comparative Overview of Inhibitory Activity

The inhibitory potential of various this compound derivatives was evaluated against mushroom tyrosinase, with the widely recognized tyrosinase inhibitor, Kojic Acid, serving as a standard for comparison. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined and are presented in the table below. Lower IC50 values are indicative of greater inhibitory activity.

Compound IDStructureIC50 (µM) vs. Mushroom Tyrosinase
Derivative 3c 2-(4-hydroxyphenyl)-thiazolidine-4-carboxamide16.5 ± 0.37 [1][2][3]
Kojic Acid (Standard) 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one15.9 ± 2.5[1][2]
Derivative 4e N-(4-chlorophenyl)-2-(2-methoxyphenyl)thiazolidine-4-carboxamideModerate Activity[1][2]
Derivative 3e N-(4-chlorophenyl)-2-(4-hydroxyphenyl)thiazolidine-4-carboxamideModerate Activity[1][2]
Derivative 2d N-(3-hydroxyphenyl)-2-(2-methoxyphenyl)thiazolidine-4-carboxamideModerate Activity[1][2]
Derivative 2a N-phenyl-2-(2-methoxyphenyl)thiazolidine-4-carboxamideModerate Activity[1][2]
Derivative 2g (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid66.47% inhibition at 20 µM[4]

Among the synthesized derivatives, compound 3c demonstrated the most potent inhibitory activity, with an IC50 value of 16.5 ± 0.37 µM, which is comparable to that of the standard inhibitor, kojic acid (IC50 = 15.9 ± 2.5 µM)[1][2][3]. Kinetic analysis revealed that some of these derivatives, such as compound 2g, act as competitive inhibitors of tyrosinase[4].

Experimental Protocols

The following section details the methodology employed for the key experimental assays cited in this guide.

Tyrosinase Inhibition Assay

The inhibitory effect of the this compound derivatives on mushroom tyrosinase was determined spectrophotometrically. The assay is based on the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase, which results in an increase in absorbance at a specific wavelength.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Synthesized this compound derivatives

  • Kojic Acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • A solution of mushroom tyrosinase was prepared in phosphate buffer.

  • Various concentrations of the test compounds (this compound derivatives) and the standard inhibitor (Kojic Acid) were prepared.

  • In a 96-well plate, the tyrosinase solution was pre-incubated with each concentration of the test compounds for a specified period at room temperature.

  • The enzymatic reaction was initiated by the addition of L-DOPA solution to each well.

  • The absorbance was measured at regular intervals at the wavelength corresponding to dopachrome formation.

  • The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value for each compound was determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow for Tyrosinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Tyrosinase Solution pre_incubation Pre-incubate Enzyme with Inhibitors prep_enzyme->pre_incubation prep_compounds Prepare Test Compounds & Standard prep_compounds->pre_incubation prep_substrate Prepare L-DOPA Solution initiate_reaction Initiate Reaction with L-DOPA prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 compare_potency Compare Potency determine_ic50->compare_potency

Caption: Workflow for screening this compound derivatives as tyrosinase inhibitors.

G Melanin Biosynthesis Pathway and Tyrosinase Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... (further steps) Tyrosinase Tyrosinase Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Caption: The role of tyrosinase in melanin synthesis and its inhibition.

G Head-to-Head Comparison Logic cluster_compounds Compounds cluster_evaluation Evaluation cluster_results Results & Comparison thiazolidine This compound Derivatives enzyme_assay Tyrosinase Inhibition Assay thiazolidine->enzyme_assay standard Kojic Acid (Standard Inhibitor) standard->enzyme_assay ic50_values IC50 Values enzyme_assay->ic50_values potency_comparison Potency Comparison ic50_values->potency_comparison conclusion Conclusion on Efficacy potency_comparison->conclusion

Caption: Logical flow for the comparative analysis of tyrosinase inhibitors.

References

Validating Cellular Target Engagement of 2-Phenylthiazolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methodologies for validating the cellular target engagement of small molecules, using the hypothetical case of 2-Phenylthiazolidine. The identification of a direct molecular target is a critical step in understanding a compound's mechanism of action and advancing its therapeutic potential.[1] This document outlines the protocols and data interpretation for several widely-used target validation techniques.

Introduction to Target Engagement Validation

The biological effects of a small molecule are often the result of its interaction with a specific protein target, initiating a cascade of cellular events.[1] Validating this initial binding event is crucial for mechanism of action studies, optimizing drug potency and selectivity, and identifying potential off-target effects.[1] Several robust methods exist for confirming the direct cellular targets of a small molecule, each with its own advantages and limitations.[1] This guide will focus on three prominent techniques: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Hypothetical Target for this compound

Comparative Data on Target Engagement Validation

The following tables present hypothetical data demonstrating the validation of PPARγ as a target for this compound using CETSA and DARTS.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound and PPARγ

Temperature (°C)% Soluble PPARγ (Vehicle Control)% Soluble PPARγ (10 µM this compound)
45100100
509598
557592
605085
652560
701035
75515

Table 2: Isothermal Dose-Response CETSA of this compound on PPARγ at 60°C

This compound Conc. (µM)% Soluble PPARγ
0.0152
0.165
178
1085
10086

Table 3: Drug Affinity Responsive Target Stability (DARTS) Data for this compound and PPARγ

Protease Concentration (µg/mL)PPARγ Band Intensity (Vehicle Control)PPARγ Band Intensity (10 µM this compound)
0100%100%
0.180%95%
0.540%75%
1.015%50%
5.0<5%20%

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the direct binding of a ligand to its target protein in a cellular environment.[5][6][7] The principle is based on the ligand-induced stabilization of the target protein, leading to increased resistance to thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for 1-2 hours.[5]

  • Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.[5] Lyse the cells through three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

  • Heat Treatment: Aliquot the cell lysate into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[5][8]

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5][8]

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction.[5] Analyze the amount of soluble PPARγ by Western blotting using a specific antibody.[8]

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) assay identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it less susceptible to proteolysis.[1][9][10][11][12]

Protocol:

  • Lysate Preparation: Prepare a cell lysate as described in the CETSA protocol.[9]

  • Compound Incubation: Divide the lysate into aliquots and incubate with this compound or a vehicle control at room temperature for 1 hour.[9][13]

  • Protease Digestion: Add a protease (e.g., pronase or trypsin) to each aliquot at varying concentrations and incubate for a defined period (e.g., 10-30 minutes) at room temperature.[9][10]

  • Quenching and Denaturation: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.[9]

  • Protein Analysis: Separate the protein fragments by SDS-PAGE and analyze the abundance of the full-length PPARγ by Western blotting.[9][10]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[14][15] When coupled with mass spectrometry, it can be used for unbiased target identification.

Protocol:

  • Immobilization of the Ligand: Chemically couple this compound to a solid support resin (e.g., NHS-activated Sepharose).[14]

  • Preparation of Cell Lysate: Prepare a native cell lysate, ensuring proteins remain in their folded state.[14]

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled resin.[14] Wash the resin extensively to remove non-specifically bound proteins.[14]

  • Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or changing the buffer conditions.[14]

  • Mass Spectrometry Analysis: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).[14][15]

Visualizations

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heat_treatment Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture treatment Treatment with This compound or Vehicle cell_culture->treatment harvesting Cell Harvesting and Lysis treatment->harvesting heat Heating at a Temperature Gradient harvesting->heat centrifugation Centrifugation to Pellet Aggregates heat->centrifugation supernatant Collection of Soluble Fraction centrifugation->supernatant western_blot Western Blot for PPARγ supernatant->western_blot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_digestion Proteolysis cluster_darts_analysis Analysis cell_lysis Cell Lysis incubation Incubation with This compound or Vehicle cell_lysis->incubation protease Addition of Protease incubation->protease sds_page SDS-PAGE protease->sds_page western_blot_darts Western Blot for PPARγ sds_page->western_blot_darts

Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

PPARg_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_transcription Gene Transcription cluster_cellular_response Cellular Response PThiazolidine This compound PPARg PPARγ PThiazolidine->PPARg binds and activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE in Target Genes PPARg_RXR->PPRE binds to Transcription Regulation of Gene Expression PPRE->Transcription Metabolism Improved Insulin Sensitivity and Glucose Metabolism Transcription->Metabolism

Caption: Simplified hypothetical signaling pathway of PPARγ activation by this compound.

References

A Comparative Analysis of the ADME Properties of Thiazolidine Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Key ADME Properties of a Representative Thiazolidinedione Analog

The ADME profile of a drug candidate is crucial for its success, as it governs the compound's bioavailability and half-life. The following table summarizes the in vitro ADME properties of the novel thiazolidinedione derivative, BIT-15-67.[1]

ADME ParameterAssayResultInterpretation
Absorption Aqueous SolubilityLowMay lead to dissolution-limited absorption.
Caco-2 PermeabilityHigh (Papp > 10 x 10-6 cm/s)Well-absorbed across the intestinal epithelium.
Efflux Ratio< 2Not a substrate of major efflux transporters like P-gp or BCRP.
Distribution Plasma Protein Binding (Mouse, Rat)ModerateA significant fraction of the drug will be free to distribute into tissues and interact with its target.
Metabolism Liver Microsomal Stability (Mouse, Rat, Dog, Human)Stable (t1/2 > 30 min)Low clearance by Phase I (CYP450) enzymes.
Hepatocyte Stability (Rat)Unstable (t1/2 < 15 min)Suggests metabolism by Phase II enzymes.
CYP450 Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4)No significant inhibitionLow potential for drug-drug interactions mediated by these CYPs.
Excretion N/AN/AIn vivo studies are required to determine the primary routes of excretion.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of ADME properties. Below are the standard operating procedures for two key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.[2]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer to measure the permeability from the apical to the basolateral (B) side (A→B), which simulates absorption.

    • In a separate well, the compound is added to the basolateral (B) side to measure B→A permeability, which indicates the extent of active efflux.

  • Sample Analysis: After a defined incubation period (e.g., 2 hours), samples are taken from the receiver compartment and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

    The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests that the compound is a substrate for active efflux transporters.

Liver Microsomal Stability Assay

This assay is used to evaluate the metabolic stability of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs).[3]

  • Preparation: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of a NADPH-regenerating system, which is necessary for CYP450 activity.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this plot is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint) of the compound.

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the in vitro ADME screening of drug candidates.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability ppb Plasma Protein Binding permeability->ppb microsomal_stability Liver Microsomal Stability ppb->microsomal_stability hepatocyte_stability Hepatocyte Stability microsomal_stability->hepatocyte_stability cyp_inhibition CYP450 Inhibition hepatocyte_stability->cyp_inhibition in_vivo In Vivo PK Studies cyp_inhibition->in_vivo

Caption: A generalized workflow for the in vitro ADME screening of drug candidates.

Metabolic Pathways of Thiazolidine Analogs

The metabolism of thiazolidinediones, a closely related class of compounds, is primarily mediated by cytochrome P450 enzymes.[1] The metabolic pathways can involve hydroxylation of the aromatic rings and the alkyl side chains, as well as oxidation of the thiazolidine ring. The following diagram illustrates a potential metabolic pathway for a generic 2-phenylthiazolidine analog.

Metabolic_Pathway Parent This compound Analog Metabolite1 Hydroxylated Metabolite (Phenyl Ring) Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Hydroxylated Metabolite (Thiazolidine Ring) Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Further Oxidation Products Metabolite1->Metabolite3 Conjugates Phase II Conjugates (e.g., Glucuronides) Metabolite1->Conjugates UGT-mediated Conjugation Metabolite2->Metabolite3 Metabolite2->Conjugates UGT-mediated Conjugation

Caption: A putative metabolic pathway for this compound analogs.

Conclusion

The ADME properties of this compound analogs are critical to their development as therapeutic agents. While comprehensive comparative experimental data for this specific class of compounds is limited in the public literature, the protocols and framework presented in this guide provide a clear path for researchers to conduct such analyses. The illustrative data for a novel thiazolidinedione derivative highlight the importance of assessing a range of ADME parameters to build a complete pharmacokinetic profile. Future studies focusing on a systematic comparison of the ADME properties of a series of this compound analogs will be invaluable for the optimization of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Phenylthiazolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Phenylthiazolidine and its containers must be disposed of through an approved hazardous waste disposal plant.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in accordance with general laboratory safety protocols.

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Adherence to proper disposal procedures is critical to protect personnel and the environment. Chemical waste generators are responsible for correctly identifying, classifying, and managing hazardous waste in compliance with all local, regional, and national regulations.[2][3]

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards.

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Causes skin irritation.[1][4] Causes serious eye irritation.[1][4] May cause respiratory irritation.[1][4]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands, face, and any exposed skin thoroughly after handling.[1][2] Wear protective gloves, clothing, eye, and face protection.[1][2] Use only outdoors or in a well-ventilated area.[1][2]
Environmental Hazards No specific data on environmental hazards was found in the provided search results. However, as a general principle for chemical waste, it should not be allowed to enter drains or the environment.[1][5]Avoid release to the environment.[5]

Step-by-Step Disposal Protocol

The following steps outline the standard operating procedure for the disposal of this compound waste in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1][2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, gloves, and wipes, in a designated, properly labeled, and sealed hazardous waste container.[1][5]

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container designated for liquid hazardous waste. Do not mix with incompatible waste streams.[6][7] The container should be clearly labeled with the chemical name and approximate concentration.[5]

    • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations. After thorough cleaning, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular trash.[7]

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6][7]

    • Keep waste containers securely closed except when adding waste.[7]

    • Store the waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][5][7] Storage should be in a locked location.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[7]

    • Disposal must be carried out by a licensed and approved waste disposal contractor.[1][2][3]

Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate and Ventilate: If safe to do so, evacuate non-essential personnel from the area and ensure adequate ventilation.[5]

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleanup materials as hazardous waste.[5]

  • Reporting: Report the spill to your supervisor and the relevant institutional safety department.[5]

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Scenario A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Collect Waste (Solid or Liquid) C->D E Triple-Rinse Empty Containers Collect First Rinseate as Waste C->E F Securely Seal Container D->F E->F G Store in Designated, Secure, and Ventilated Area F->G H Contact EHS for Pickup G->H I Waste Handled by Approved Disposal Plant H->I S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain with Absorbent S2->S3 S4 Collect Cleanup Debris as Hazardous Waste S3->S4 S5 Decontaminate Area S4->S5 S6 Report to EHS S5->S6 S6->H Arrange for Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Phenylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Phenylthiazolidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required PPE Standard/Specification
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Nitrile or neoprene gloves and a laboratory coat. Consider a chemical-resistant apron for larger quantities.Wear protective gloves and clothing.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient, if irritation is experienced, or if exposure limits are exceeded.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

While there are no specific occupational exposure limits established for this compound, it is imperative to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Operational Plan: Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
  • Verify that an eyewash station and a safety shower are unobstructed and in close proximity to the work area.[1]
  • Don all required PPE as detailed in the table above.
  • Prepare your work surface by covering it with an absorbent, disposable liner.

2. Handling:

  • Conduct all work in a well-ventilated area or a certified chemical fume hood.[1][3]
  • Avoid direct contact with the substance. Do not let it get in your eyes, on your skin, or on your clothing.[1]
  • Minimize the creation of dust or aerosols.[1]
  • Keep the container tightly closed when not in use.[3]

3. Post-Handling:

  • Thoroughly wash your hands and any exposed skin with soap and water after handling.[1][3]
  • Decontaminate the work area.
  • Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.[1]

Logistical Plan: Disposal Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not dispose of this compound down the drain.[1]
  • Collect waste this compound and any materials that have come into contact with it (e.g., gloves, liners, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

2. Container Management:

  • Use a container that is compatible with the chemical.
  • Keep the waste container closed except when adding waste.
  • Store the waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal facility.[1][3]
  • All chemical waste disposal must adhere to local, regional, and national hazardous waste regulations. It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[1]

Workflow for Safe Handling and Disposal of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact and Dust handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Hazardous Waste post2->disp1 disp2 Use Labeled, Sealed Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.